Glycopyrrolate
Descripción
Glycopyrrolate is an anticholinergic agent used to treat gastrointestinal conditions associated with intestinal spasm and to decrease secretions during anesthesia. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a synthetic quaternary ammonium that is an anticholinergic agent with antispasmodic activity. This compound competitively binds to peripheral muscarinic receptors in the autonomic effector cells of, and inhibits cholinergic transmission in smooth muscle, cardiac muscle, the sinoatrial (SA) node, the atrioventricular (AV) node, exocrine glands and in the autonomic ganglia. Blockage of cholinergic transmission, in smooth muscle cells located in the gastrointestinal tract and the bladder, causes smooth muscle relaxation and prevents the occurrence of painful spasms. In addition, this compound inhibits the release of gastric, pharyngeal, tracheal, and bronchial secretions.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and has 5 approved and 5 investigational indications.
A muscarinic antagonist used as an antispasmodic, in some disorders of the gastrointestinal tract, and to reduce salivation with some anesthetics.
See also: Procyclidine (related); Propantheline (related); Glycopyrronium (has active moiety) ... View More ...
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023109 | |
| Record name | Glycopyrrolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-51-0 | |
| Record name | Glycopyrrolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycopyrrolate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCOPYRROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycopyrrolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycopyrronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Glycopyrrolate on M3 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of glycopyrrolate, a synthetic quaternary ammonium compound, with a specific focus on its interaction with the M3 muscarinic acetylcholine receptor (M3R). This document details the molecular interactions, signaling pathways, quantitative pharmacology, and key experimental protocols used to characterize this interaction.
Introduction: this compound and the M3 Muscarinic Receptor
This compound is a well-established muscarinic receptor antagonist used in various clinical applications, including the management of chronic obstructive pulmonary disease (COPD), reduction of salivary and respiratory secretions during anesthesia, and treatment of peptic ulcers.[1][2][3] Its therapeutic effects are primarily mediated by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[2][4]
The M3 muscarinic receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target of this compound.[5] M3Rs are widely expressed on various cell types, including smooth muscle cells in the airways and gastrointestinal tract, as well as in exocrine glands.[5][6] Activation of M3Rs by ACh initiates a cascade of intracellular signaling events, predominantly through coupling to the Gq/11 family of G proteins, leading to physiological responses such as smooth muscle contraction and glandular secretion.[5][6][7] This guide elucidates the antagonistic action of this compound on this critical signaling pathway.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the M3 muscarinic receptor.[4] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor.[3] By occupying the receptor's binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade.[2][4] This blockade of cholinergic transmission results in the relaxation of smooth muscle and a reduction in secretions from exocrine glands.[4]
The primary signaling pathway initiated by M3 receptor activation involves the Gq protein.[5][6] Upon agonist binding, the M3R undergoes a conformational change, activating the associated Gq protein.[8][9] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The resulting increase in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the ultimate cellular response, such as smooth muscle contraction.[6] this compound effectively inhibits this entire sequence of events by preventing the initial receptor activation.
Figure 1: M3R Gq-signaling pathway and its inhibition by this compound.
Quantitative Pharmacology
The interaction of this compound with muscarinic receptors has been quantified using various in vitro assays. Radioligand binding studies are used to determine its affinity (Ki), while functional assays measure its potency as an antagonist (pA2 or pKB).
Binding Affinity and Functional Antagonism
This compound demonstrates high affinity for muscarinic receptors, generally in the low nanomolar range.[10][11][12] While some studies indicate a lack of significant selectivity among the M1, M2, and M3 receptor subtypes[10][12][13], others suggest a higher functional affinity for M1/M3 receptors compared to M2 receptors.[10][14] This potential for M2-sparing activity may contribute to its favorable cardiovascular side-effect profile, with a lower incidence of tachycardia compared to non-selective antagonists like atropine.[14][15]
| Parameter | Receptor Subtype | Tissue/Cell Preparation | Value | Reference |
| Binding Affinity (Ki) | M1, M2, M3 | Human Airway Smooth Muscle | 0.5 - 3.6 nM | [10][11][12] |
| M1 | Guinea-pig Brain Membranes | 0.60 nM | [16] | |
| M2 | Guinea-pig Brain Membranes | 0.03 nM | [16] | |
| M2 | Rat Ventricle | 1.89 nM | [15] | |
| M3 | Rat Submandibular Gland | 1.69 nM | [15] | |
| Functional Antagonism (pA2 / pKB) | M2 | Guinea-pig Atrium (vs Carbachol) | 8.16 | [16][17] |
| M2 | Paced Rat Left Atria | 9.09 (-log KB) | [14] | |
| M3 | Guinea-pig Ileum | 10.31 (-log KB) | [14] |
Kinetics of Receptor Interaction
A key characteristic of this compound that contributes to its long duration of action is its slow dissociation rate from muscarinic receptors.[10][11][12] Kinetic studies have shown that this compound dissociates more slowly from human airway smooth muscle (HASM) muscarinic receptors compared to other antagonists like ipratropium bromide.[10][13] This prolonged receptor occupancy provides a mechanistic explanation for its extended bronchodilator effects observed in both functional in vitro experiments and clinical settings.[10][13][18][19][20] For instance, in human airways, the offset of action for this compound was significantly longer (>96 min) compared to ipratropium bromide (~59 min).[10][13]
Detailed Experimental Protocols
The characterization of this compound's action on M3 receptors relies on standardized in vitro assays. The following sections provide detailed methodologies for two fundamental experimental approaches.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the M3 receptor.[6][21]
Objective: To determine the inhibitory constant (Ki) of this compound at the M3 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing human M3 receptors (e.g., CHO-K1 or HEK293 cells) or tissue homogenates rich in M3 receptors (e.g., rat submandibular gland).[10][15]
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[10][15][22]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).[22]
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[22]
-
Equipment: Glass fiber filters, cell harvester, liquid scintillation counter.[22]
Methodology:
-
Membrane Preparation: Cells expressing M3Rs are harvested, homogenized, and centrifuged to isolate a membrane pellet, which is then resuspended in a storage buffer. Protein concentration is determined via a Bradford assay.[22]
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture for a sufficient period to reach equilibrium (e.g., 2.5 hours at 30°C).[22]
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[22]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a radioligand competition binding assay.
Calcium Flux Functional Assay
This functional assay measures the ability of this compound to inhibit the M3R-mediated increase in intracellular calcium concentration ([Ca²⁺]i) following agonist stimulation.[23][24]
Objective: To determine the functional potency of this compound as an M3R antagonist.
Materials:
-
Cells: A stable cell line expressing human M3 receptors (e.g., CHO-M3 or U2OS-M3).[24][25]
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.[23][24]
-
Agonist: A muscarinic agonist such as Acetylcholine or Carbachol.
-
Antagonist: this compound, serially diluted.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Equipment: Fluorescence microplate reader (e.g., FlexStation 3) or a fluorescence microscope equipped for ratiometric imaging.[23][24]
Methodology:
-
Cell Plating: Seed the M3R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.[24][25]
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C in the dark.[23][24]
-
Washing: Wash the cells with assay buffer to remove excess extracellular dye and allow for de-esterification of the dye within the cells.[23]
-
Pre-incubation with Antagonist: Add different concentrations of this compound to the wells and incubate for a defined period (e.g., 5-20 minutes) to allow the antagonist to bind to the receptors.
-
Baseline Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope. For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[23]
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically an EC80 concentration) to all wells simultaneously using an integrated pipettor.
-
Signal Detection: Immediately and continuously record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.[24]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the % inhibition of the agonist response versus the log concentration of this compound. Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium flux.
Figure 3: Experimental workflow for a calcium flux functional assay.
Conclusion
This compound exerts its therapeutic effects through competitive antagonism of M3 muscarinic receptors. It binds with high, nanomolar affinity to the receptor, effectively blocking the Gq-mediated signaling cascade that leads to smooth muscle contraction and glandular secretion. A key feature of its molecular pharmacology is a slow dissociation rate from the receptor, which provides a long duration of action that is clinically advantageous. The quantitative characterization of its binding affinity and functional potency, as determined by the detailed experimental protocols outlined in this guide, is fundamental to the ongoing research and development of muscarinic receptor antagonists.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyses of the effects of Gq protein on the activated states of the muscarinic M3 receptor and the purinergic P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-step structural changes in M3 muscarinic receptor activation rely on the coupled Gq protein cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | AChR | TargetMol [targetmol.com]
- 13. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pharmacological profile of this compound: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Pharmacological assessment of the duration of action of this compound vs tiotropium and ipratropium in guinea-pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound causes prolonged bronchoprotection and bronchodilatation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Glycopyrrolate's Muscarinic Receptor Subtype Selectivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycopyrrolate is a synthetic quaternary ammonium antimuscarinic agent widely used in clinical practice, particularly for its effects on salivary, respiratory, and gastric secretions.[1] Its therapeutic action is mediated through competitive antagonism of acetylcholine at muscarinic receptors. Understanding the selectivity profile of this compound across the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its mechanism of action and predicting its therapeutic and adverse effects. This technical guide provides a consolidated overview of the binding affinity and functional potency of this compound at these receptor subtypes, details the experimental methodologies used for these characterizations, and illustrates the relevant cellular signaling pathways.
Muscarinic Receptor Subtype Selectivity Profile
This compound exhibits high affinity for muscarinic receptors, generally in the low nanomolar range. While radioligand binding studies often indicate a relative lack of selectivity across the M1, M2, and M3 subtypes, functional assays reveal a more nuanced profile, notably a lower potency at M2 receptors compared to M1 and M3.[2][3] Data regarding M4 and M5 subtypes are less prevalent in the literature, but a general affinity ranking has been described.
Quantitative Binding Affinity Data
Binding assays, typically competition studies using a non-selective radioligand, are employed to determine the inhibition constant (Ki) of a test compound. A lower Ki value signifies a higher binding affinity. The data compiled from various studies indicate that this compound binds with high affinity to M1, M2, and M3 receptors.[4][5] Some studies report similar affinities for M2 and M3 subtypes, while others note a slight preference for M1 or M3.[4][5]
| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi (-log(Ki)) | Reference |
| M1 | Guinea-pig brain membranes | [³H] Pirenzepine | 0.60 | 9.22 | [4] |
| M2 | Guinea-pig brain membranes | [³H] AF-DX 384 | 0.03 | 10.52 | [4] |
| M2 | Rat ventricle homogenates (cardiac) | [³H] NMS | 1.89 | 8.72 | [5] |
| M3 | Rat submandibular gland homogenates | [³H] NMS | 1.69 | 8.77 | [5] |
| M1-M3 | Human airway smooth muscle (HASM) | [³H] NMS | 0.5 - 3.6 | ~8.4 - 9.3 | [3] |
NMS: N-methylscopolamine
Quantitative Functional Potency Data
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency is often expressed as a pA2 or pKB value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. Higher pA2/pKB values indicate greater functional potency. Functional studies consistently demonstrate that this compound is a potent antagonist at M1 and M3 receptors, with significantly lower potency at the M2 subtype.[2][3][4] This functional selectivity for M1/M3 over M2 receptors may contribute to its clinical profile, such as its potent antisialagogue effects with a reduced incidence of tachycardia compared to less selective agents like atropine.[4]
| Receptor Subtype | Test System/Assay | Agonist | pA2 / pKB Value | Reference |
| M1 (presumed) | Rabbit vas deferens (twitch response) | McN-A-343 | > 11 | [4] |
| M2 | Guinea-pig atrium (contraction) | Carbachol | 8.16 | [6] |
| M2 | Guinea-pig atrium (contraction) | Acetylcholine | 8.39 | [6] |
| M2 | Paced rat left atria | Methacholine | 9.09 | [4] |
| M3 | Guinea pig ileum (contraction) | Methacholine | 10.31 | [4] |
Selectivity for M4 and M5 Subtypes
Specific quantitative binding or functional data for this compound at M4 and M5 receptors is not extensively available in the peer-reviewed literature. However, qualitative assessments describe a rank order of affinity. According to the PubChem database, this compound has the highest affinity for M1 receptors, followed by M3, M2/M4, and finally M5 receptors.[2]
Qualitative Affinity Profile: M1 > M3 > M2 ≈ M4 > M5[2]
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades. This differential coupling is the basis for their varied physiological effects.
-
M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family.
-
M2 and M4 receptors primarily couple to G proteins of the Gi/o family.
The diagram below illustrates these canonical pathways.
Key Experimental Protocols
The determination of this compound's affinity and potency relies on standardized in vitro pharmacological assays. The following sections detail the general methodologies for two primary types of experiments.
Competition Radioligand Binding Assay
This assay measures the affinity of a test compound (this compound) by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound.
Materials:
-
Cell membranes or tissue homogenates expressing the target muscarinic receptor subtype.
-
A suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Scintillation fluid and counter.
-
Glass fiber filters.
General Protocol:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay is used to determine the functional potency of an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5). Antagonism is measured by the compound's ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) stimulated by a muscarinic agonist.
Objective: To determine the functional potency (e.g., IC50, pA2) of this compound.
Materials:
-
Whole cells stably expressing the target Gq-coupled muscarinic receptor subtype (e.g., CHO-M1 or CHO-M3 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
A muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with liquid handling capabilities.
General Protocol:
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with the calcium-sensitive fluorescent dye in assay buffer. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.
-
Antagonist Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period.
-
Agonist Stimulation & Measurement: The plate is placed in a fluorescence reader. A fixed concentration of the agonist is added to the wells, and the resulting change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured. The antagonist's inhibitory effect is plotted against its concentration to determine an IC50. For pA2 determination, concentration-response curves to the agonist are generated in the presence of several fixed concentrations of the antagonist, and Schild analysis is performed.
Conclusion
The available data demonstrate that this compound is a high-affinity muscarinic receptor antagonist. While binding studies show limited selectivity across M1, M2, and M3 subtypes, functional assays reveal a clear selectivity profile, with significantly lower potency at M2 receptors compared to M1 and M3 receptors. This functional M2-sparing activity is consistent with its clinical utility. The affinity of this compound for M4 and M5 receptors is reported to be lower than for M1 and M3, though specific quantitative data are sparse. A comprehensive understanding of its interaction with all five subtypes is essential for the continued optimization and development of muscarinic receptor-targeted therapeutics.
References
- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
The In Vitro Effect of Glycopyrrolate on Smooth Muscle Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of glycopyrrolate on smooth muscle contractility. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in pharmacology and related fields. This document details the mechanism of action of this compound, provides quantitative data on its potency in various smooth muscle tissues, outlines detailed experimental protocols for its study, and visualizes the key pathways and workflows involved.
Introduction to this compound and Smooth Muscle Contractility
This compound is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action involves the blockage of acetylcholine's effects at parasympathetic sites in various tissues, including smooth muscle and secretory glands.[1] Unlike tertiary amine anticholinergics such as atropine, this compound's quaternary structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects.[1]
Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic division playing a key role in processes such as bronchoconstriction, gastrointestinal motility, and bladder voiding. Acetylcholine released from parasympathetic nerve terminals binds to muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction. This compound's ability to antagonize this action makes it a clinically relevant drug for conditions characterized by smooth muscle hyperreactivity.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its inhibitory effect on smooth muscle contractility by competitively blocking the action of acetylcholine at muscarinic receptors. In smooth muscle, the predominant subtypes are the M2 and M3 receptors, with the M3 receptor being the primary mediator of contraction.[2]
M3 Receptor Signaling Pathway:
Activation of the M3 receptor by acetylcholine initiates a Gq-protein-coupled signaling cascade:
-
Gq Protein Activation: Acetylcholine binding to the M3 receptor activates the Gq alpha subunit.
-
Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ binds to calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.
-
Cross-Bridge Cycling and Contraction: Phosphorylation of myosin enables cross-bridge formation with actin, resulting in smooth muscle contraction.
DAG, the other second messenger produced, activates Protein Kinase C (PKC), which can also contribute to the contractile response through various mechanisms, including the phosphorylation of ion channels and other contractile proteins.[2]
M2 Receptor Signaling Pathway:
While M3 receptors are the primary drivers of contraction, M2 receptors, which are more abundant in some smooth muscles, play a modulatory role.[2] M2 receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels can indirectly promote contraction by decreasing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits MLCK.
This compound, by competitively binding to M2 and M3 receptors, prevents acetylcholine from initiating these signaling cascades, thereby leading to smooth muscle relaxation or inhibition of contraction.
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction
Caption: Signaling pathways of muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound.
Quantitative Data on this compound's In Vitro Efficacy
The potency of this compound has been quantified in various in vitro smooth muscle preparations. The following tables summarize key findings from the literature.
Table 1: Potency of this compound in Airway Smooth Muscle
| Tissue | Species | Agonist | Parameter | Value | Reference |
| Trachea | Guinea Pig | Electrical Field Stimulation | IC50 | 0.15 nM | [4] |
| Trachea | Human | Electrical Field Stimulation | IC50 | 0.44 nM | [4] |
| Bronchus | Human | Carbachol | pIC50 | 10.4 | [5] |
| Airway Smooth Muscle | Human | - | Ki (M3) | 0.5 - 3.6 nM | [6] |
IC50: The half maximal inhibitory concentration. pIC50: The negative logarithm of the IC50. Ki: The inhibition constant.
Table 2: Potency of this compound in Other Smooth Muscle Tissues
| Tissue | Species | Agonist | Parameter | Value | Reference |
| Ileum | Guinea Pig | Methacholine | -log KB | 10.31 | [7] |
| Atrium | Guinea Pig | Carbachol | pA2 | 8.16 | [8] |
| Atrium | Guinea Pig | Acetylcholine | pA2 | 8.39 | [8] |
| Bladder | Various | - | High affinity for M3 | - | [9] |
-log KB / pA2: The negative logarithm of the antagonist's dissociation constant, indicating its affinity for the receptor.
Experimental Protocols
The isolated organ bath technique is the gold standard for studying the in vitro effects of drugs on smooth muscle contractility.[10] The following is a detailed protocol for assessing the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
4.1. Materials and Reagents
-
Isolated Organ Bath System (including water jacketed organ baths, force-displacement transducers, amplifiers, and data acquisition software)
-
Carbogen gas (95% O2, 5% CO2)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Agonist (e.g., Carbachol, Acetylcholine, Methacholine) stock solution
-
This compound stock solution
-
Dissection tools (scissors, forceps)
-
Suture thread
4.2. Tissue Preparation
-
Humanely euthanize the experimental animal according to institutional guidelines.
-
Rapidly dissect the desired smooth muscle tissue (e.g., trachea, ileum, bladder).
-
Place the excised tissue in cold, carbogen-aerated PSS.
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide rings for trachea, 1-2 cm longitudinal strips for ileum).
-
Tie suture threads to both ends of the tissue preparation.
4.3. Experimental Procedure
-
System Setup: Fill the organ baths with PSS and allow the temperature to equilibrate to 37°C.[11] Continuously bubble the PSS with carbogen. Calibrate the force transducers according to the manufacturer's instructions.
-
Tissue Mounting: Mount the tissue preparation in the organ bath by attaching one suture to a fixed hook and the other to the force transducer.[11]
-
Equilibration: Apply an optimal resting tension to the tissue (e.g., 1 g for guinea pig trachea) and allow it to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM) or a supramaximal concentration of a relevant agonist. Wash the tissue thoroughly after the response has plateaued.
-
Agonist Concentration-Response Curve (Control): Once the tissue has returned to baseline, cumulatively add increasing concentrations of the agonist to the organ bath, allowing the contractile response to stabilize at each concentration. This will generate a control concentration-response curve.
-
Washout: After the maximal response is achieved, wash the tissue repeatedly with fresh PSS until it returns to the baseline resting tension.
-
Incubation with this compound: Add a specific concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of this compound): In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
Repeat for Multiple this compound Concentrations: To perform a Schild analysis and determine the pA2 value, repeat steps 6-8 with different concentrations of this compound.
4.4. Data Analysis
-
Measure the peak contractile response at each agonist concentration for both the control and this compound-treated conditions.
-
Express the responses as a percentage of the maximal contraction obtained in the control curve.
-
Plot the concentration-response curves (log agonist concentration vs. percentage of maximal response).
-
Calculate the EC50 (the agonist concentration that produces 50% of the maximal response) for each curve.
-
The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Perform a Schild regression analysis to determine the pA2 value, which provides a measure of the affinity of this compound for the muscarinic receptors in the specific tissue.
Experimental Workflow for In Vitro Assessment of this compound
Caption: A typical experimental workflow for evaluating the effect of this compound on smooth muscle contractility in vitro.
Conclusion
This compound is a potent muscarinic receptor antagonist that effectively inhibits smooth muscle contraction in vitro. Its mechanism of action is well-characterized, involving the competitive blockade of M3 and M2 muscarinic receptors. The quantitative data presented in this guide highlight its high potency, particularly in airway smooth muscle. The detailed experimental protocol provides a robust framework for researchers to investigate the pharmacological properties of this compound and other anticholinergic agents in isolated smooth muscle preparations. This in-depth understanding of this compound's in vitro effects is crucial for its continued clinical application and for the development of novel therapies targeting smooth muscle disorders.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacological profile of this compound: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Post-Operative Urinary Retention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of Glycopyrrolate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Physicochemical Basis for Limited Blood-Brain Barrier Permeability
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. For a molecule to passively diffuse across this barrier, it must typically be small, lipid-soluble, and uncharged at physiological pH.
Glycopyrrolate's structure is the primary determinant of its inability to cross the BBB.[1][2][3][4]
-
Quaternary Ammonium Compound: this compound possesses a quaternary ammonium group.[1][2][3][5] This means the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge.
-
Ionization and Polarity: Due to this permanent charge, this compound is a highly polar molecule and is completely ionized at physiological pH.[2]
-
Low Lipophilicity: Its ionized and polar nature renders it poorly lipid-soluble.[2]
The lipid-rich endothelial cell membranes of the BBB effectively repel charged, polar molecules, thus severely restricting the passage of this compound into the brain and cerebrospinal fluid (CSF).[1][2] This is in stark contrast to tertiary amine anticholinergics, such as atropine and scopolamine, which are uncharged, more lipophilic, and readily cross the BBB, leading to significant CNS effects.[1][2][6]
References
Foundational Research on Glycopyrrolate for Hyperhidrosis: A Technical Guide
Introduction
Hyperhidrosis, a condition characterized by excessive sweating beyond physiological needs, affects up to 4.8% of the population in the United States and can significantly impair a patient's quality of life.[1] When the etiology cannot be identified, it is termed primary hyperhidrosis.[1] Glycopyrrolate, a synthetic muscarinic anticholinergic agent, has emerged as a cornerstone in the management of hyperhidrosis.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound for the treatment of hyperhidrosis, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a competitive inhibitor of acetylcholine at muscarinic receptors.[3] Specifically, it targets the M3 muscarinic receptors on eccrine sweat glands.[1][3] By blocking these receptors, this compound inhibits the sympathetic stimulation of sweat glands, thereby reducing sweat production.[1][3]
This compound is a quaternary ammonium compound, which limits its ability to cross biological membranes, including the blood-brain barrier.[2][3] This property results in predominantly peripheral effects and reduces the incidence of central nervous system side effects compared to tertiary amine anticholinergics like atropine.[2][3] While some studies suggest this compound has a high affinity for all muscarinic receptor subtypes (M1-5), others indicate a higher affinity for M1/M3 receptors compared to M2 receptors.[4][5][6] This potential for receptor subtype selectivity may contribute to its therapeutic window.
Signaling Pathway of this compound in Hyperhidrosis
Pharmacokinetics
Oral this compound is poorly absorbed from the gastrointestinal tract due to its quaternary amine structure.[3] This results in low systemic bioavailability.[2] Topical formulations of this compound, such as glycopyrronium tosylate, are designed to act locally on the sweat glands with minimal systemic absorption, further enhancing the safety profile.[2][7] Studies comparing topical and oral this compound have shown significantly lower systemic exposure with the topical formulation.[7]
Clinical Efficacy
Numerous studies have demonstrated the efficacy of both oral and topical this compound in treating primary hyperhidrosis.
Oral this compound
Oral this compound has been shown to be highly effective in reducing sweat production.[1] Dosing for adults typically starts at 1 to 2 mg once or twice daily and can be titrated up to a maximum of 8 mg per day based on response and tolerability.[1] For children, weight-based dosing is often used.[1]
| Study (Oral) | Dosage | Key Efficacy Findings |
| Lee et al. (2012)[8][9] | 1 mg twice daily, titrated to 2-8 mg/day | 75% reduction in perspiration (P < 0.001).[8][9] |
| Retrospective Studies | 2 mg once to twice daily (mean effective dose) | 67-90% improvement rates.[10] |
Topical this compound
Topical formulations have also shown significant efficacy in reducing sweat production in various forms of focal hyperhidrosis.
| Study (Topical) | Formulation | Location | Key Efficacy Findings |
| ATMOS-1 & ATMOS-2 (Pooled Data)[11] | 3.75% Glycopyrronium Tosylate | Axillary | 59.5% of patients achieved a significant response on the Axillary Sweating Daily Diary vs. 27.6% with vehicle (P < 0.001).[11] |
| Reduced sweat production by 107.6 mg/5 min from baseline vs. 92.1 mg/5 min with vehicle (P < 0.001).[11] | |||
| Facial Hyperhidrosis Study[12][13] | 2% this compound | Forehead | 36.68 ± 11.41% reduction in sweat production after 9 days (P < 0.025).[12][13] |
| Facial Hyperhidrosis Pilot Study (2022)[14] | 2% this compound | Facial | 75% of patients achieved a complete response.[14] |
| Post-sympathectomy Gustatory Hyperhidrosis Study[14] | 1.5-2% this compound | 77% of patients reported complete cessation of sweating.[14] |
Safety and Tolerability
The most common side effects of this compound are anticholinergic in nature and are generally dose-dependent.
Common Adverse Events
The most frequently reported side effects for oral this compound (occurring in 15% or more of patients) include dry mouth, constipation, flushing, and urinary retention.[1] For topical this compound, the most common adverse events include dry mouth, blurred vision, application-site pain, and mydriasis.[15]
| Adverse Event | Oral this compound Frequency | Topical this compound (Long-term) Frequency[15] |
| Dry Mouth | >15%[1] | 16.9% |
| Constipation | >15%[1] | - |
| Blurred Vision | Less common[16] | 6.7% |
| Urinary Retention | >15%[1] | - |
| Application-site Pain | - | 6.4% |
| Mydriasis | Less common[1] | 5.3% |
Contraindications and Precautions
This compound is contraindicated in patients with a history of myasthenia gravis, severe ulcerative colitis, toxic megacolon, paralytic ileus, obstructive disease of the GI tract, intestinal atony, obstructive uropathy, unstable cardiovascular status, and glaucoma.[1] Patients should be cautious about overheating and heat stroke, as this compound can decrease sweating.[16][17]
Experimental Protocols
Standardized methods are crucial for assessing the efficacy of hyperhidrosis treatments in clinical trials.
Gravimetric Measurement of Sweat Production
This quantitative method measures the amount of sweat produced over a specific time.[18][19]
Protocol:
-
The affected area is thoroughly dried.[18]
-
A pre-weighed filter paper is placed on the area for a predetermined time (e.g., 5 minutes).[18]
-
The filter paper is then re-weighed.[18]
-
The change in weight indicates the amount of sweat produced, typically expressed in mg/minute.[18]
Minor's Iodine-Starch Test
This qualitative test is used to identify the area of focal hyperhidrosis.[20][21]
Protocol:
-
The skin is cleaned and dried.[20]
-
An iodine solution (e.g., 3-5% iodine) is applied to the area and allowed to dry.[20][21]
-
Starch powder is then lightly dusted over the iodine-coated area.[20][21]
-
The presence of sweat will cause the mixture to turn a dark blue-purple color, delineating the hyperhidrotic area.[20]
Hyperhidrosis Disease Severity Scale (HDSS)
The HDSS is a validated, single-question diagnostic tool that provides a qualitative measure of the severity of hyperhidrosis based on its impact on daily activities.[22][23][24]
Scoring:
-
1: My sweating is never noticeable and never interferes with my daily activities.[22][25]
-
2: My sweating is tolerable but sometimes interferes with my daily activities.[22][25]
-
3: My sweating is barely tolerable and frequently interferes with my daily activities.[22][25]
-
4: My sweating is intolerable and always interferes with my daily activities.[22][25]
A score of 3 or 4 is indicative of severe hyperhidrosis.[23][24] A 1-point improvement in the HDSS score has been associated with a 50% reduction in sweat production, and a 2-point improvement with an 80% reduction.[24]
Conclusion
This compound is a well-established and effective treatment for hyperhidrosis. Its mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in numerous clinical trials make it a valuable therapeutic option. Both oral and topical formulations offer significant benefits to patients, with the choice of administration route often depending on the location and severity of the hyperhidrosis, as well as patient preference and tolerability. Future research may focus on long-term safety and efficacy, comparative studies with other treatments, and the development of novel formulations to further optimize patient outcomes.
References
- 1. nextstepsinderm.com [nextstepsinderm.com]
- 2. academicmed.org [academicmed.org]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. This compound - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 9. Efficacy of this compound in Primary Hyperhidrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topical glycopyrronium tosylate for the treatment of primary axillary hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of topical this compound in patients with facial hyperhidrosis: a randomized, multicentre, double-blinded, placebo-controlled, split-face study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. droracle.ai [droracle.ai]
- 15. A 44-Week Open-Label Study Evaluating Safety and Efficacy of Topical Glycopyrronium Tosylate in Patients with Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. buzzrx.com [buzzrx.com]
- 17. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 18. Diagnosis and qualitative identification of hyperhidrosis - Nawrocki - Shanghai Chest [shc.amegroups.org]
- 19. Diagnosis Guidelines for Hyperhidrosis - Focus on Hyperhidrosis [medpagetoday.com]
- 20. Starch Iodine + OnabotulinumtoxinA Injection Protocol for Axillary Treatment - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 21. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 22. neatapparel.com [neatapparel.com]
- 23. sweathelp.org [sweathelp.org]
- 24. sweathelp.org [sweathelp.org]
- 25. richtlijnendatabase.nl [richtlijnendatabase.nl]
Glycopyrrolate's Impact on Cholinergic Neurotransmission: A Technical Guide
An in-depth exploration of the molecular interactions and physiological consequences of glycopyrrolate's antagonism at muscarinic acetylcholine receptors.
Introduction
This compound is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary mechanism of action involves the inhibition of acetylcholine (ACh), a key neurotransmitter in the parasympathetic nervous system, at postganglionic cholinergic nerves and on smooth muscles that respond to ACh.[3][4] This antagonism results in a range of physiological effects, making this compound a valuable therapeutic agent in various clinical settings, including anesthesia, treatment of peptic ulcers, and management of chronic obstructive pulmonary disease (COPD).[1][5] This technical guide provides a comprehensive overview of this compound's interaction with the cholinergic system, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the binding of the endogenous ligand, acetylcholine.[2][6] This blockade inhibits the downstream signaling cascades normally initiated by ACh, leading to a reduction in parasympathetic tone. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways.[7] this compound has been shown to have a high affinity for all muscarinic receptor subtypes.[8] The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and minimal central nervous system side effects compared to tertiary amine anticholinergics like atropine.[1][3][9]
Quantitative Data: Receptor Binding and Potency
The affinity and potency of this compound at various muscarinic receptor subtypes have been quantified in numerous studies. This data is crucial for understanding its pharmacological profile and clinical efficacy.
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Binding Affinity (Ki) | M1-M3 | Human peripheral lung and airway smooth muscle | 0.5–3.6 nM | [10][11] |
| M1 | Rat cerebral cortex ([³H]-telenzepine displacement) | Not explicitly stated for this compound, but ipratropium showed no selectivity | [10] | |
| M2 | Rat heart ([³H]-NMS binding) | Not explicitly stated for this compound, but ipratropium showed no selectivity | [10] | |
| M3 | Rat salivary glands ([³H]-NMS binding) | Not explicitly stated for this compound, but ipratropium showed no selectivity | [10] | |
| Functional Affinity (pA₂/pKB) | M1/M3 | - | 10.31–11 | [10] |
| M2 | - | 8.16–9.09 | [10] | |
| M2 (inhibition of atrial contraction) | Rat atria | 9.09 | [12] | |
| M3 (inhibition of ileal contraction) | Guinea pig ileum | 10.31 | [12] | |
| Prejunctional (presumed M1) | Rabbit vas deferens | > 11 | [12] | |
| Dissociation | M3 > M2 | - | This compound dissociates more rapidly from M2 than M3 receptors | [7] |
Signaling Pathways and this compound's Point of Intervention
Acetylcholine binding to muscarinic receptors activates distinct intracellular signaling cascades. This compound, by blocking the initial binding event, prevents the initiation of these pathways.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for Determining this compound's Affinity (Ki)
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.
Caption: Workflow for a radioligand binding assay to determine Ki of this compound.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the muscarinic receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is resuspended and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford).
-
Assay Conditions: The assay is typically performed in a final volume of 250-500 µL. A fixed, subsaturating concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for pan-muscarinic binding) is used.
-
Competition Binding: A range of concentrations of unlabeled this compound is added to compete with the radioligand for receptor binding.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapid filtration is a common method. The filter traps the membranes with bound radioligand, while the free radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Functional Assay: Inhibition of Smooth Muscle Contraction
This protocol describes a classic organ bath experiment to assess the functional antagonism of this compound on agonist-induced smooth muscle contraction.
Detailed Methodology:
-
Tissue Preparation: A section of smooth muscle tissue (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibration.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Schild Analysis: The experiment is repeated with several different concentrations of this compound. The dose-ratios (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose-ratio - 1) versus log[this compound] is constructed. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild plot should be close to 1.
Pharmacokinetics and Pharmacodynamics
The clinical effects of this compound are determined by its pharmacokinetic and pharmacodynamic properties.
| Parameter | Value | Reference |
| Onset of Action (IV) | Within 1 minute | [3][13] |
| Onset of Action (IM) | 15 to 30 minutes | [3] |
| Peak Effect (IM) | 30 to 45 minutes | [3] |
| Duration of Vagal Blocking Effects | 2 to 3 hours | [3] |
| Duration of Antisialagogue Effects | Up to 7 hours | [3] |
| Elimination Half-life | Approximately 50 minutes | [13] |
| Elimination | Primarily urinary excretion | [13] |
Conclusion
This compound is a potent and peripherally acting muscarinic antagonist. Its high affinity for all muscarinic receptor subtypes and its inability to significantly cross the blood-brain barrier define its clinical utility. The quantitative data on its binding and functional antagonism, coupled with an understanding of the cholinergic signaling pathways it inhibits, provide a solid foundation for its rational use in medicine and for the development of future anticholinergic drugs. The experimental protocols detailed herein represent standard methodologies for characterizing the pharmacological properties of compounds like this compound, ensuring reproducible and comparable data across research and development settings.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. Inhaled this compound for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. droracle.ai [droracle.ai]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | AChR | TargetMol [targetmol.com]
- 12. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Glycopyrrolate Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of glycopyrrolate administration protocols in rodent models, designed to assist in the planning and execution of preclinical research. This document includes quantitative data on dosages, detailed experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize recommended this compound dosage ranges for various administration routes in mice and rats based on preclinical research and veterinary guidelines.
Table 1: this compound Dosage in Mice
| Application | Route of Administration | Dosage Range | Notes |
| Pre-anesthetic | Subcutaneous (SC) | 0.01 - 0.02 mg/kg | Administer 15-30 minutes prior to anesthetic induction to reduce secretions and prevent bradycardia.[1][2] |
| Pre-anesthetic | Intramuscular (IM) | 0.004 mg/kg | Administer 30-60 minutes prior to anesthesia.[3] |
| Toxicity Study (13-week) | Oral (gavage) | 30 - 300 mg/kg/day | High doses were associated with reduced survival.[4] |
Table 2: this compound Dosage in Rats
| Application | Route of Administration | Dosage Range | Notes |
| Pre-anesthetic | Subcutaneous (SC) | 0.01 - 0.02 mg/kg | An effective alternative to atropine when given 15 minutes before surgery.[1][5] |
| Pre-anesthetic | Intramuscular (IM) | 0.004 mg/kg | Administer 30-60 minutes prior to anesthesia.[3] |
| Toxicity Study (13-week) | Oral (gavage) | 40 mg/kg/day | Well-tolerated with observations of pupil dilation.[4] |
| Reproductive Toxicity | Oral (dietary) | ~65 mg/kg/day | Resulted in diminished rates of conception.[3][6] |
Experimental Protocols
The following are detailed protocols for the subcutaneous and oral administration of this compound in rodent models.
Subcutaneous (SC) Injection Protocol
This protocol is suitable for delivering a precise dose of this compound, commonly used as a pre-anesthetic agent.
Materials:
-
This compound for injection (e.g., 0.2 mg/mL solution)
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Drug Preparation:
-
Commercially available this compound for injection is typically supplied at a concentration of 0.2 mg/mL.[7]
-
If dilution is necessary to achieve the desired dose in an appropriate injection volume (typically 5-10 mL/kg for mice and rats), use sterile saline.
-
Aseptically draw the calculated volume of the this compound solution into a sterile syringe.
-
-
Administration:
-
Gently restrain the rodent. For mice, this can be achieved by scruffing the neck. For rats, a similar scruffing technique or appropriate handling method should be used.
-
Identify the injection site, typically the loose skin over the back between the shoulders.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as distress or irritation at the injection site.
-
When used as a pre-anesthetic, monitor for the desired effects, such as reduced salivation, and for normal physiological parameters under anesthesia (respiratory rate, heart rate, temperature).[1][2][5]
-
Oral Gavage Protocol
This protocol is suitable for the oral administration of this compound, often used in longer-term toxicity or efficacy studies.
Materials:
-
This compound powder or oral solution
-
Appropriate sterile vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Animal gavage needles (flexible or rigid with a ball-tip, appropriate size for the animal)
-
Sterile syringes
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation:
-
Drug Preparation:
-
If starting with a powder, prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous.
-
Draw the calculated volume into a syringe fitted with an appropriately sized gavage needle. The maximum recommended gavage volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[5]
-
-
Administration:
-
Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is in the stomach (pre-measure the needle length from the mouth to the last rib to ensure proper placement), administer the solution slowly and steadily.
-
After administration, gently withdraw the gavage needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals according to the study protocol for any adverse effects or desired therapeutic outcomes.
-
Visualizations
Signaling Pathway of this compound
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It primarily affects M1, M2, and M3 receptors, which are coupled to Gq and Gi proteins, respectively. By blocking the binding of acetylcholine (ACh), this compound inhibits the downstream signaling cascades.
Caption: this compound's mechanism of action.
Experimental Workflow for this compound Administration
The following diagram illustrates a typical experimental workflow for a study involving the administration of this compound to rodent models.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. research.vt.edu [research.vt.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Intravenous Glycopyrrolate in Canine Anesthesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of glycopyrrolate in canine anesthesia research. The information is compiled from peer-reviewed studies and veterinary guidelines to ensure accuracy and relevance for research applications.
Introduction
This compound is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1][2] In veterinary anesthesia, it is primarily used to counteract bradycardia, reduce salivary and respiratory secretions, and mitigate the vagal effects of other anesthetic agents.[3] Its quaternary structure limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects compared to atropine.[2]
Data Presentation: Intravenous this compound Dosages in Canine Anesthesia Research
The following table summarizes intravenous this compound dosages used in various canine anesthesia research protocols.
| Dosage (mg/kg) | Research Context | Key Findings/Observations |
| 0.005 - 0.01 | Treatment of bradycardia (<65 beats/min) in anesthetized dogs.[4][5] | A significant increase in heart rate was observed. The effective dose was found to be related to the size of the dog, with smaller dogs sometimes requiring a repeat dose.[4][5] |
| 0.01 | Premedication in combination with acepromazine and butorphanol before propofol induction and isoflurane maintenance. | Provided good quality of sedation and stable heart rate during maintenance. |
| 0.01 | Premedication in combination with dexmedetomidine and butorphanol before propofol induction and isoflurane maintenance. | Resulted in lower isoflurane consumption during maintenance. |
| 0.005 | Premedication with xylazine and pentazocine. | This combination was found to be effective, with this compound preventing bradycardia from the alpha-2 agonist.[6] |
| 0.01 | Used with morphine as a premedication.[7] | Standard premedication protocol.[7] |
| 0.025 | Administered after xylazine in isoflurane-anesthetized dogs to counteract bradycardia.[8] | Increased heart rate and cardiac index.[8] |
| 0.005 | Administered to dogs with heart disease during anesthesia if heart rate dropped below approximately 80 beats/minute.[9] | Recommended for managing bradycardia in cardiac patients.[9] |
Experimental Protocols
Below are detailed methodologies from key experiments investigating the effects of intravenous this compound in canine anesthesia.
Protocol 1: Evaluation of this compound for the Treatment of Bradycardia
-
Objective: To determine the efficacy of two different intravenous doses of this compound for the reversal of bradycardia in anesthetized dogs.[4][5]
-
Subjects: 40 healthy dogs of various breeds and sizes.[4][5]
-
Anesthetic Protocol: Anesthesia was induced and maintained with a protocol that resulted in bradycardia (heart rate < 65 beats per minute).[4][5]
-
Experimental Procedure:
-
Once bradycardia was established, dogs were randomly assigned to receive either 0.005 mg/kg or 0.01 mg/kg of this compound intravenously.[4][5]
-
Heart rate was monitored continuously and recorded at 5 minutes post-administration.[4][5]
-
If the heart rate remained at or below 70 beats per minute after the initial dose, the lower dose was repeated.[4][5]
-
In a separate group of 20 anesthetized dogs with bradycardia, the effect of 0.01 mg/kg IV this compound on systolic, diastolic, and mean arterial blood pressure was evaluated.[4][5]
-
-
Data Collection: Heart rate and arterial blood pressure were the primary parameters measured.[4][5]
Protocol 2: Cardiovascular Effects of this compound Following Xylazine Administration
-
Objective: To evaluate and compare the hemodynamic changes caused by intravenous this compound after intravenous xylazine in isoflurane-anesthetized dogs.[8]
-
Subjects: Six healthy Beagle dogs.[8]
-
Anesthetic Protocol:
-
Anesthesia was induced and maintained with isoflurane in 100% oxygen with controlled ventilation to maintain an end-tidal isoflurane concentration of 1.8%.[8]
-
-
Experimental Procedure:
-
Baseline hemodynamic data were recorded.
-
Xylazine (0.5 mg/kg) was administered intravenously.[8]
-
Five minutes after xylazine administration, this compound (0.025 mg/kg) was given intravenously.[8]
-
Hemodynamic variables were recorded 3 minutes after xylazine administration and 3 minutes after this compound administration.[8]
-
-
Data Collection: Measured variables included heart rate, cardiac index, stroke index, arterial pressure, and systemic vascular resistance.[8]
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound as a Muscarinic Antagonist
This compound competitively blocks the binding of acetylcholine to muscarinic receptors (M1, M2, and M3 subtypes) on effector cells.[1][2] This antagonism prevents the physiological responses associated with parasympathetic nervous system stimulation.
Caption: this compound blocks acetylcholine at muscarinic receptors.
Experimental Workflow: Intravenous this compound Administration in a Research Setting
The following diagram illustrates a typical workflow for the administration of intravenous this compound in a canine anesthesia research protocol.
Caption: Workflow for IV this compound research in canine anesthesia.
References
- 1. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
- 2. This compound | PPTX [slideshare.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dose effect and benefits of this compound in the treatment of bradycardia in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose effect and benefits of this compound in the treatment of bradycardia in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Anesthesia in the Small Animal Cardiac Patient—Risks, Precautions and Outcomes - WSAVA 2019 Congress - VIN [vin.com]
Application Notes and Protocols for Using Glycopyrrolate to Control Sialorrhea in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialorrhea, or excessive drooling, is a common and distressing non-motor symptom in Parkinson's disease (PD), affecting a significant number of patients. While the underlying cause is not due to hypersecretion of saliva, it is rather attributed to impaired swallowing (dysphagia) and poor oral motor control, leading to an accumulation of saliva in the oral cavity. Glycopyrrolate, a peripherally acting muscarinic anticholinergic agent, has emerged as a therapeutic option to manage sialorrhea in PD patients. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing the risk of central nervous system side effects often associated with other anticholinergic medications.[1]
These application notes provide detailed protocols for preclinical studies in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease to evaluate the efficacy of this compound in controlling sialorrhea. The protocols cover the induction of the PD model, induction and measurement of sialorrhea, and a proposed treatment regimen with this compound.
Signaling Pathway of this compound in Salivary Glands
This compound exerts its antisialagogue effect by competitively blocking muscarinic acetylcholine receptors (primarily the M3 subtype) on salivary gland acinar cells. This action inhibits the parasympathetic stimulation of saliva production.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of Glycopyrrolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyrrolate is a synthetic quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the action of acetylcholine on these receptors, this compound inhibits parasympathetic nerve impulses.[3][4] This mechanism of action makes it effective in reducing secretions from salivary, tracheobronchial, and pharyngeal glands, as well as decreasing gastric acid production.[2][5][6] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects compared to other anticholinergics like atropine.[5][7]
This compound is widely used in clinical practice for various indications, including the reduction of excessive salivation (sialorrhea) in patients with neurological conditions, perioperative management to reduce airway secretions, and as a treatment for chronic obstructive pulmonary disease (COPD).[2][6][8] This document provides detailed protocols for assessing the in vivo efficacy of this compound, focusing on its antisialagogue and bronchodilatory effects.
Mechanism of Action: Cholinergic Signaling Inhibition
This compound exerts its effects by competitively blocking muscarinic receptors (M1, M2, M3) from binding with acetylcholine (ACh). This antagonism prevents the downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and glandular secretion. In salivary glands and bronchial smooth muscle, M3 receptor blockade is the primary mechanism for reducing secretions and inducing bronchodilation.
References
- 1. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound [handbook.bcehs.ca]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound for sialorrhea in Parkinson disease: a randomized, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycopyrrolate as a Tool for Studying Autonomic Nervous System Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyrrolate, a quaternary ammonium anticholinergic agent, serves as a valuable pharmacological tool for investigating the function of the autonomic nervous system, particularly the parasympathetic division.[1][2][3] Its peripheral selectivity and inability to cross the blood-brain barrier make it an ideal agent for studying peripheral muscarinic receptor-mediated effects without the confounding central nervous system effects often associated with tertiary amines like atropine.[3][4][5] These application notes provide detailed methodologies and data for utilizing this compound in autonomic research.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[1][2][3] By blocking these receptors, it inhibits the actions of the parasympathetic nervous system, leading to effects such as reduced salivary and bronchial secretions, decreased gastric acid production, and increased heart rate.[1][3][5] Its quaternary ammonium structure limits its passage across lipid membranes like the blood-brain barrier, resulting in minimal central nervous system side effects.[3][4]
Signaling Pathway of this compound Action
Caption: this compound competitively blocks acetylcholine at postsynaptic muscarinic receptors.
Key Applications in Autonomic Research
This compound is instrumental in several areas of autonomic nervous system research:
-
Assessment of Vagal Tone: By blocking cardiac muscarinic receptors, this compound allows for the quantification of parasympathetic (vagal) influence on heart rate and heart rate variability (HRV).[6]
-
Baroreflex Sensitivity (BRS) Testing: this compound can be used to assess the vagal component of the baroreflex arc, a key mechanism for blood pressure regulation.[7]
-
Studies of Respiratory Sinus Arrhythmia (RSA): As RSA is predominantly under vagal control, this compound is used to investigate its physiological significance.
-
Differentiating Peripheral vs. Central Autonomic Effects: Its inability to cross the blood-brain barrier allows researchers to isolate and study peripheral autonomic mechanisms.[3][4]
Data Presentation
Table 1: Effects of Intravenous this compound on Heart Rate Variability (HRV)
| Parameter | Baseline (Mean ± SD) | After this compound (0.006 mg/kg) (Mean ± SD) | p-value | Reference |
| Heart Rate (bpm) | 65 ± 10 | 85 ± 12 | < 0.01 | |
| LF (nu) | 45 ± 15 | 60 ± 18 | < 0.05 | |
| HF (nu) | 55 ± 15 | 40 ± 18 | < 0.05 | |
| LF/HF Ratio | 0.8 ± 0.3 | 1.5 ± 0.5 | < 0.01 |
LF (Low Frequency), HF (High Frequency), nu (normalized units)
Table 2: Comparative Effects of this compound and Atropine on Baroreflex Sensitivity (BRS)
| Drug (Dose) | Baseline BRS ( ms/mmHg ) (Mean ± SD) | Post-drug BRS ( ms/mmHg ) (Mean ± SD) | % Decrease in BRS | Reference |
| This compound (5 µg/kg IV) | 15.2 ± 4.5 | 4.9 ± 2.1 | 68 ± 23 | [7] |
| Atropine (10 µg/kg IV) | 16.1 ± 5.0 | 4.6 ± 2.3 | 71 ± 32 | [7] |
Experimental Protocols
Protocol 1: Assessment of Cardiac Vagal Tone using this compound
Objective: To quantify the parasympathetic influence on heart rate and HRV.
Materials:
-
This compound for injection (0.2 mg/mL)
-
Saline for dilution
-
ECG monitoring system
-
Software for HRV analysis
-
Intravenous infusion supplies
Procedure:
-
Subject Preparation: Subjects should refrain from caffeine and strenuous exercise for 12 hours prior to the study. A baseline ECG is recorded for at least 10 minutes in a quiet, supine position.
-
Drug Administration: A dose of this compound (e.g., 0.005 to 0.01 mg/kg) is administered intravenously.[8] The injection should be given over 1-2 minutes.[8]
-
Data Acquisition: Continuous ECG is recorded for 30-60 minutes following this compound administration.
-
Data Analysis: HRV is analyzed in the time and frequency domains from the baseline and post-glycopyrrolate recordings. The difference in HRV parameters (e.g., RMSSD, HF power) before and after this compound administration reflects the magnitude of cardiac vagal tone.
Caption: Workflow for assessing cardiac vagal tone using this compound.
Protocol 2: Measurement of Baroreflex Sensitivity (BRS) with this compound
Objective: To assess the vagal component of the baroreflex.
Materials:
-
This compound for injection
-
Phenylephrine for injection
-
Continuous non-invasive blood pressure monitoring system
-
ECG monitoring system
-
Syringe pumps
Procedure:
-
Baseline BRS Measurement: BRS is assessed using the modified Oxford technique. Boluses of a vasoconstrictor (phenylephrine) and a vasodilator (nitroprusside) are administered to induce changes in blood pressure, and the corresponding changes in R-R interval are measured.
-
This compound Administration: An intravenous infusion of this compound is started (e.g., 5 µg/kg/h) to achieve vagal blockade.[7]
-
Repeat BRS Measurement: Once a stable heart rate is achieved, the BRS measurement (modified Oxford technique) is repeated.
-
Data Analysis: The BRS is calculated as the slope of the regression line between the change in systolic blood pressure and the change in R-R interval. The difference in BRS before and after this compound administration indicates the contribution of the vagal efferent pathway to the baroreflex.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. rxhive.zynapte.com [rxhive.zynapte.com]
- 6. Effects of this compound and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous baroreflex sensitivity as a dynamic measure of cardiac anticholinergic drug effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for dissolving Glycopyrrolate in DMSO for cell culture assays
Introduction
Glycopyrrolate is a synthetically derived quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It binds to all five subtypes of muscarinic receptors (M1-M5), effectively inhibiting the action of acetylcholine on postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[1][4][5] Due to its peripheral action and inability to cross the blood-brain barrier, it is a valuable tool in research for studying the effects of muscarinic receptor blockade in various peripheral tissues and cell types without central nervous system side effects.[6] In cell culture, this compound is utilized to investigate cellular signaling pathways, smooth muscle contraction, and secretion processes.
Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for dissolving a wide range of organic compounds for in vitro studies. Its ability to dissolve hydrophobic compounds like this compound makes it an essential vehicle for preparing concentrated stock solutions. However, careful consideration must be given to the final concentration of DMSO in the cell culture medium, as it can have physiological effects and may be cytotoxic at higher concentrations.[7][8]
Data Summary
Quantitative data for the preparation of this compound solutions are summarized below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₉H₂₈NO₃ • Br | [1] |
| Formula Weight | 398.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility in DMSO | ~30 - 100 mg/mL. May require sonication for higher concentrations. | [1][9][10] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [1] |
| Storage (Solid) | -20°C, stable for ≥ 4 years | [1] |
| Storage (DMSO Stock) | -20°C in aliquots. Avoid repeated freeze-thaw cycles. | N/A |
| Storage (Aqueous Sol.) | Not recommended for more than one day. | [1] |
| Final DMSO in Culture | Recommended ≤0.5%. Must be determined for each cell line. | [8][11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 398.3 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-handling: Bring the this compound powder and DMSO to room temperature before opening to prevent moisture condensation. Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Calculation:
-
To prepare a 100 mM stock solution, you need to dissolve 398.3 mg of this compound in 10 mL of DMSO.
-
For a smaller volume, for example, 1 mL, weigh out 39.83 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Formula Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Dissolving: Add the corresponding volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required to achieve full dissolution, especially at higher concentrations.[9]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. This compound, supplied as a crystalline solid, is stable for at least four years when stored at -20°C.[1]
Protocol 2: General Protocol for Treating Cultured Cells with this compound
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound-DMSO stock solution (from Protocol 1)
-
Sterile DMSO (for vehicle control)
-
Pipettors and sterile tips
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours, until they reach the desired confluency.
-
Preparation of Working Solutions:
-
Determine the final desired concentrations of this compound for the experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare intermediate dilutions of the 100 mM DMSO stock solution in complete cell culture medium. Important: To avoid precipitation, add the DMSO stock directly to the culture medium and mix immediately and vigorously.[12] Do not dilute the DMSO stock in an aqueous buffer like PBS before adding it to the medium.
-
Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of the specific cell line being used (typically ≤0.5%).[8]
-
-
Vehicle Control: Prepare a vehicle control by diluting sterile DMSO in the culture medium to the same final concentration as that in the highest concentration this compound treatment group.[11]
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the desired final concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Assay: Following incubation, proceed with the specific cell-based assay (e.g., cell viability assay, signaling pathway analysis, functional assay).
Visualizations
This compound Signaling Pathway
Caption: this compound competitively antagonizes acetylcholine at muscarinic receptors.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for a cell culture experiment using a this compound-DMSO solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound | 596-51-0 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound产品说明书 [selleck.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Inhalation Delivery of Glycopyrrolate in Preclinical Respiratory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyrrolate, a quaternary ammonium derivative, is a long-acting muscarinic antagonist (LAMA) that has demonstrated significant efficacy in the management of respiratory conditions characterized by bronchoconstriction, such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its mechanism of action involves competitively inhibiting the binding of acetylcholine to muscarinic receptors in the airways.[3][4] this compound exhibits a preference for M3 over M2 muscarinic receptors, which are primarily responsible for smooth muscle contraction in the bronchial passages.[1][2] This selectivity allows for targeted bronchodilation with a reduced potential for systemic side effects.[1][2] The inhalation route of administration delivers the drug directly to the lungs, maximizing local efficacy and minimizing systemic exposure.[3] Preclinical studies are crucial for evaluating the therapeutic potential and safety profile of inhaled this compound. This document provides detailed application notes and protocols for key preclinical respiratory studies involving the inhalation delivery of this compound.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by blocking the parasympathetic signaling pathway that leads to bronchoconstriction.
Key Preclinical Models and Experimental Protocols
Cigarette Smoke-Induced COPD Model in Mice
This model is widely used to mimic the chronic inflammation and airway remodeling observed in human COPD.
Objective: To evaluate the anti-inflammatory and protective effects of inhaled this compound on cigarette smoke-induced lung damage.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[5]
-
Acclimation: House the animals in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the mice into three groups:
-
Control Group: Exposed to room air.
-
Cigarette Smoke (CS) Group: Exposed to cigarette smoke.
-
CS + this compound Group: Exposed to cigarette smoke and treated with inhaled this compound.
-
-
Cigarette Smoke Exposure:
-
Expose mice to the smoke of 2-4 research-grade cigarettes per day, 5 days a week, for a duration of 1 to 12 weeks.[4][5] The exposure can be whole-body or nose-only.
-
A typical exposure protocol involves placing the mice in a chamber connected to a smoking machine that generates a consistent smoke concentration.
-
-
This compound Administration:
-
Administer aerosolized this compound (e.g., 300-600 µg/ml) via a nebulizer connected to the exposure chamber for a set duration (e.g., 30 minutes) prior to each cigarette smoke exposure.[6]
-
-
Endpoint Analysis (24 hours after the last exposure):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Collect the BALF and centrifuge to separate the cells from the supernatant.
-
Perform total and differential cell counts (macrophages, neutrophils, lymphocytes) on the cell pellet.[5][6][7]
-
Analyze the supernatant for inflammatory cytokines (e.g., IL-1β, TNF-α, MCP-1) using ELISA.[6]
-
-
Lung Histopathology:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Masson's trichrome to evaluate collagen deposition (fibrosis).[8]
-
Score the lung sections for inflammation and epithelial thickness.[8]
-
-
Quantitative Data Summary:
| Parameter | Control Group (Air) | Cigarette Smoke (CS) Group | CS + this compound (600 µg/ml) Group | Reference |
| BALF Total Cells (x10⁴) | ~10 | ~50 | Significantly Reduced vs. CS | [6][7] |
| BALF Neutrophils (x10⁴) | <1 | ~25 | Significantly Reduced vs. CS | [5][6] |
| BALF Macrophages (x10⁴) | ~10 | ~25 | Significantly Reduced vs. CS | [6][7] |
| Lung Inflammation Score | Minimal | Significant Increase | Significantly Reduced vs. CS | [8] |
| Epithelial Thickness | Normal | Significant Increase | Significantly Reduced vs. CS | [8] |
| Peribronchial Collagen | Minimal | Significant Increase | Significantly Reduced vs. CS | [8] |
Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This acute model is used to directly assess the bronchodilatory effects of muscarinic antagonists.
Objective: To determine the potency and duration of action of inhaled this compound in reversing acetylcholine-induced bronchoconstriction.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-450g) are commonly used.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pig (e.g., with pentobarbital).
-
Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
Insert a cannula into the trachea for mechanical ventilation and measurement of airway resistance.
-
-
Measurement of Bronchoconstriction:
-
Use a whole-body plethysmograph or a specialized ventilator setup to measure changes in airway resistance or lung function.
-
-
Acetylcholine Challenge:
-
Administer a bolus intravenous injection of acetylcholine (ACh) (e.g., 5-10 µg/kg) to induce a consistent bronchoconstrictor response.[9]
-
-
This compound Administration:
-
Post-Treatment ACh Challenge:
-
Data Analysis:
-
Calculate the percentage inhibition of the ACh-induced bronchoconstriction at each time point for each dose of this compound.
-
Determine the onset of action and duration of effect.
-
Quantitative Data Summary:
| Drug | Dose (nmol/kg, intratracheal) | Peak Inhibition of ACh-induced Bronchoconstriction (%) | Inhibition at 3 hours (%) | Inhibition at 24 hours (%) | Reference |
| This compound | 3 | 88.1 ± 4 | 69.9 ± 5 | 29.7 ± 6 | [1][10] |
| Ipratropium | 1.45 | 88.1 ± 10 | 28.3 ± 5 | 14.2 ± 5 | [1][10] |
| Tiotropium | 1.3 | 86.2 ± 5 | 83.5 ± 4 | 70.6 ± 6 | [1][10] |
Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs
This model is representative of allergic asthma, involving an inflammatory response and heightened airway reactivity.
Objective: To evaluate the effect of inhaled this compound on allergen-induced airway hyperresponsiveness.
Detailed Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (250-300g).
-
Sensitization:
-
Sensitize the guinea pigs with intraperitoneal injections of ovalbumin (e.g., 10 µg) and aluminum hydroxide as an adjuvant on days 0 and 7.[11]
-
-
This compound Treatment:
-
Beginning on day 14, treat the sensitized animals with inhaled this compound or vehicle daily for a specified period (e.g., 7 days).
-
-
Ovalbumin Challenge:
-
On day 21, expose the animals to an aerosol of ovalbumin (e.g., 0.1%) for a defined period to induce an allergic airway response.[11]
-
-
Assessment of Airway Hyperresponsiveness:
-
At 24 hours post-challenge, anesthetize the animals and prepare them for airway resistance measurement as described in the acetylcholine-induced bronchoconstriction protocol.
-
Generate a dose-response curve to a bronchoconstrictor agent (e.g., histamine or acetylcholine) to assess airway reactivity.
-
-
BALF and Histology:
-
Perform BALF analysis and lung histopathology as described in the cigarette smoke-induced COPD model to assess airway inflammation, particularly eosinophil infiltration.[11]
-
Conclusion
The preclinical models and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of inhaled this compound in the context of respiratory diseases. The cigarette smoke-induced COPD model in mice allows for the investigation of the drug's anti-inflammatory and tissue-protective effects in a chronic disease setting. The acetylcholine-induced bronchoconstriction model in guinea pigs is invaluable for determining the potency and duration of the bronchodilatory action of this compound. Finally, the ovalbumin-induced airway hyperresponsiveness model in guinea pigs provides insights into the drug's potential utility in allergic asthma. By employing these detailed methodologies, researchers can generate comprehensive preclinical data to support the clinical development of inhaled this compound for the treatment of respiratory diseases.
References
- 1. Pharmacological assessment of the duration of action of this compound vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound | Journal of COPD Foundation [journal.copdfoundation.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Response biomarkers of inhalation exposure to cigarette smoke in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of anti-inflammatory compounds in acute and chronic mouse models of cigarette smoke-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycopyrronium bromide inhibits lung inflammation and small airway remodeling induced by subchronic cigarette smoke exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological assessment of the duration of action of this compound vs tiotropium and ipratropium in guinea-pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Glycopyrrolate to Reverse Neuromuscular Blockade in Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromuscular blocking agents (NMBAs) are essential for many surgical procedures in animals, providing necessary muscle relaxation. However, residual neuromuscular blockade post-surgery can lead to serious complications, including respiratory distress.[1][2] The reversal of this blockade is crucial for the safe recovery of the animal. This document provides detailed application notes and protocols for the use of glycopyrrolate in combination with an anticholinesterase agent, typically neostigmine, to effectively and safely reverse neuromuscular blockade in various animal species.
This compound, an anticholinergic agent, is administered concurrently with an anticholinesterase to counteract the muscarinic side effects of the latter, such as bradycardia, bronchoconstriction, and excessive salivation.[3][4] Unlike atropine, another anticholinergic, this compound does not cross the blood-brain barrier, thus avoiding central nervous system effects.[5]
Data Presentation: Quantitative Data Summary
The following tables summarize recommended dosages and pharmacokinetic data for the reversal of neuromuscular blockade using a this compound and neostigmine combination in various animal species.
Table 1: Recommended Dosages for Neuromuscular Blockade Reversal
| Animal Species | Neostigmine Dosage (mg/kg) | This compound Dosage (mg/kg) | Route of Administration |
| Dogs | 0.04 - 0.05 | 0.01 | Intravenous (IV) |
| Cats | 0.05 | 0.01 | Intravenous (IV) |
| Horses | 0.02 - 0.025 | 0.005 - 0.01 | Intravenous (IV) |
| Rabbits | 0.01 - 0.045 | 0.01 - 0.02 | Intramuscular (IM) |
Table 2: Onset and Duration of Action of Reversal Agents
| Animal Species | Reversal Agent Combination | Onset of Action | Duration of Action |
| Dogs | Neostigmine & this compound (IV) | Slower than edrophonium | 30 minutes to 2 hours[6] |
| Cats | Neostigmine & this compound (IV) | Slower than edrophonium | 30 minutes to 2 hours (extrapolated from dogs)[6] |
| Horses | Neostigmine & this compound (IV) | Data not readily available | Data not readily available |
| Rabbits | Neostigmine & this compound (IM) | Data not readily available | Data not readily available |
Note: The onset of action for neostigmine is generally slower than that of edrophonium, but its duration of action is longer.[6]
Experimental Protocols
Protocol 1: Reversal of Neuromuscular Blockade in Dogs and Cats
1. Animal Preparation and Anesthesia:
-
Induce and maintain general anesthesia using a standard protocol appropriate for the species and procedure.
-
Administer a non-depolarizing neuromuscular blocking agent (e.g., atracurium, rocuronium) intravenously.
-
Maintain controlled ventilation throughout the period of neuromuscular blockade.[7]
2. Monitoring Anesthetic Depth and Neuromuscular Function:
-
Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and body temperature. An increase of >20% in heart rate or blood pressure may indicate a lightening of the anesthetic plane.[7]
-
Utilize a peripheral nerve stimulator to perform Train-of-Four (TOF) monitoring to assess the depth of neuromuscular blockade.[8][9] Electrodes are typically placed over a peripheral nerve (e.g., ulnar or peroneal nerve).[10][11]
-
Record the number of twitches in response to the four stimuli. A complete blockade will show no twitches (TOF count of 0), while a partial recovery will show one to four twitches.[12]
3. Administration of Reversal Agents:
-
Reversal should only be attempted once there are signs of spontaneous recovery from the neuromuscular blockade, indicated by the return of at least two twitches on the TOF monitor.[3][4]
-
Prepare a sterile solution containing neostigmine and this compound. The two drugs can be mixed in the same syringe.
-
Administer the combination intravenously. For dogs, the recommended dose is 0.05 mg/kg of neostigmine mixed with 0.01 mg/kg of this compound.[6] For cats, the same dosage is generally used.[6]
-
Administer the injection slowly over 2 minutes.[6]
4. Post-Reversal Monitoring and Recovery:
-
Continue to monitor neuromuscular function using the TOF monitor until a TOF ratio of ≥ 0.9 is achieved, indicating adequate recovery.[13]
-
Continue ventilatory support until the animal demonstrates spontaneous and effective respiratory effort.
-
Monitor the animal closely during the recovery period for any signs of re-curarization (recurrence of muscle weakness).
Protocol 2: Reversal of Neuromuscular Blockade in Horses
1. Animal Preparation and Anesthesia:
-
Follow standard anesthetic protocols for horses.
-
Administer a non-depolarizing NMBA as required for the surgical procedure.
-
Provide intermittent positive pressure ventilation.
2. Monitoring:
-
Monitor cardiovascular and respiratory parameters continuously.
-
Assess neuromuscular function using a peripheral nerve stimulator (TOF).
3. Administration of Reversal Agents:
-
Once signs of spontaneous recovery are evident (at least two TOF twitches), prepare the reversal agents.
-
Administer neostigmine (0.02-0.025 mg/kg) and this compound (0.005-0.01 mg/kg) intravenously.
4. Post-Reversal Care:
-
Continue monitoring until a TOF ratio of ≥ 0.9 is confirmed.
-
Ensure the horse can breathe spontaneously and adequately before discontinuing ventilatory support.
-
Observe for any signs of residual muscle weakness during recovery.
Protocol 3: Reversal of Neuromuscular Blockade in Rabbits
1. Animal Preparation and Anesthesia:
-
Administer anesthesia as appropriate for ophthalmic or other delicate surgeries.
-
Administer atracurium intravenously to induce neuromuscular blockade.
-
Maintain ventilation.
2. Monitoring:
-
Monitor cardiovascular parameters and body temperature closely, as hypotension and hypothermia are potential complications in rabbits.[14]
-
Use a TOF nerve stimulator to monitor the level of blockade.
3. Administration of Reversal Agents:
-
When at least two twitches are observed on the TOF monitor, administer the reversal agents.
-
Administer neostigmine (0.01-0.045 mg/kg) and this compound (0.01-0.02 mg/kg) intramuscularly.[14]
4. Post-Reversal Management:
-
Continue monitoring until there is a full return of neuromuscular function.
-
Provide supportive care to manage any anesthesia-related complications.
Visualization of Pathways and Workflows
Signaling Pathway at the Neuromuscular Junction and Reversal Mechanism
Caption: Mechanism of neuromuscular transmission and its reversal by neostigmine.
Experimental Workflow for Neuromuscular Blockade and Reversal
Caption: Workflow for neuromuscular blockade and reversal in animal surgery.
Decision-Making for Neuromuscular Blockade Reversal
References
- 1. Reversal of neuromuscular block in companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromuscular block: Monitoring, reversal, and residual blockade in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetlexicon.com [vetlexicon.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Neostigmine-Glycopyrrolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. vet-ebooks.com [vet-ebooks.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. vetlexicon.com [vetlexicon.com]
- 9. ppno.ca [ppno.ca]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 13. accrac.com [accrac.com]
- 14. Use of atracurium and its reversal with neostigmine in 14 pet rabbits undergoing ophthalmic surgery: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Glycopyrrolate dose to minimize cardiovascular side effects in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing glycopyrrolate in rat experiments. The focus is on optimizing dosage to minimize cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cardiovascular side effects?
A1: this compound is a muscarinic receptor antagonist.[1][2] Its cardiovascular side effects, primarily tachycardia (an increased heart rate), stem from the blockade of muscarinic acetylcholine receptors (specifically M2 receptors) in the heart.[3][4][5] This action inhibits the parasympathetic nervous system's ability to slow the heart rate, leading to a dominant sympathetic effect and an increase in heart rate.[6]
Q2: What are the most common cardiovascular side effects of this compound observed in rats?
A2: The most commonly reported cardiovascular side effect in rats and other species is an increase in heart rate (tachycardia).[1][7][8] At higher doses, other potential effects can include arrhythmias and fluctuations in blood pressure.[4][9]
Q3: How does the cardiovascular side effect profile of this compound compare to atropine in rats?
A3: Studies suggest that this compound may have a more favorable cardiovascular safety profile compared to atropine in certain contexts.[4][8] While both can induce tachycardia, this compound is reported to have a less pronounced effect on heart rate variability at lower doses.[7] One study in rats found that this compound was more effective than atropine in maintaining a normal heart rate when used as a preanesthetic with ketamine:xylazine or ketamine:detomidine.[8]
Q4: Are there any known factors that can increase the risk of cardiovascular side effects in rats?
A4: Yes. Higher doses of this compound are more likely to produce pronounced cardiovascular effects.[4] Additionally, pre-existing cardiovascular conditions in the animal model could increase susceptibility to adverse effects.[4] The concurrent administration of other drugs that affect the cardiovascular system should also be carefully considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Tachycardia | The administered dose of this compound may be too high for the specific rat strain or experimental conditions. | - Dose Reduction: Consider a dose-response study to determine the minimum effective dose that achieves the desired therapeutic effect with minimal impact on heart rate. - Alternative Anticholinergic: Evaluate if a different anticholinergic with a potentially more favorable cardiovascular profile could be used. |
| Cardiac Arrhythmias | High doses of this compound or interaction with other anesthetic agents can precipitate arrhythmias.[9] | - ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to characterize the arrhythmia. - Review Anesthetic Protocol: Assess potential interactions between this compound and the anesthetic agents being used. Some anesthetics, like cyclopropane, can increase the risk of ventricular arrhythmias when administered with anticholinergics.[9] - Dose Adjustment: Reduce the this compound dose or consider an alternative. |
| Blood Pressure Instability | This compound can cause slight blood pressure elevations in some instances.[4] Hypotension has also been reported, though less commonly.[4] | - Continuous Blood Pressure Monitoring: Utilize methods for continuous blood pressure monitoring (e.g., arterial line) to accurately assess changes. - Fluid Management: Ensure the animal is adequately hydrated. - Dose Titration: Carefully titrate the this compound dose while monitoring blood pressure to find a stable therapeutic window. |
Data on this compound Dosage and Cardiovascular Effects in Rats
| Dose (mg/kg) | Route of Administration | Cardiovascular Effect | Reference |
| 0.5 | Intramuscular (IM) | Increased heart rate for up to 240 minutes. More effective than atropine in maintaining normal heart rate with certain anesthetics. | [8] |
| Not specified | Intratracheal | Greater therapeutic indices for hypotension and bradycardia were observed with glycopyrronium (19.5 and 28.5 fold at 1h; >200 fold at 6h) than with tiotropium. | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Heart Rate in Anesthetized Rats
This protocol is based on a study comparing the effects of this compound and atropine on heart rate in rats anesthetized with different anesthetic combinations.[8]
-
Animal Model: Male Brown Norway rats.[3]
-
Groups:
-
Saline control
-
This compound (0.5 mg/kg, IM)
-
Anesthetic combination (e.g., ketamine:xylazine)
-
This compound + Anesthetic combination
-
-
Procedure:
-
Administer the assigned drug or combination via intramuscular injection.
-
Monitor heart rate continuously using appropriate instrumentation (e.g., ECG).
-
Record heart rate at baseline and at specified time points post-injection (e.g., every 15 minutes for 4 hours).
-
-
Data Analysis: Compare the changes in heart rate from baseline across the different treatment groups.
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicology and clinical safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the cardiovascular therapeutic indices of glycopyrronium and tiotropium in an integrated rat pharmacokinetic, pharmacodynamic and safety model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Comparative effects of this compound vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Effects of this compound and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Glycopyrrolate Stability in Physiological Saline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of glycopyrrolate in physiological saline for long-term experiments, complete with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in physiological saline?
A1: The pH of the solution is the most critical factor governing this compound stability. This compound is an ester and is susceptible to hydrolysis, a reaction that is highly dependent on pH. It is most stable in acidic conditions (pH 2-3).[1][2] As the pH increases above 6, the rate of ester hydrolysis significantly increases, leading to degradation of the active pharmaceutical ingredient (API).[2][3]
Q2: What is the expected shelf-life of this compound in a physiological saline solution?
A2: The shelf-life is highly dependent on the storage conditions, particularly pH and temperature. This compound injection (0.2 mg/mL) has been shown to be stable in polypropylene syringes for up to 90 days when stored at either ambient temperature or 4°C.[4][5] An oral this compound solution (0.5 mg/mL) was found to be stable for at least 210 days when stored at room temperature or 4°C in either glass or PET containers.[6][7][8]
Q3: Can I mix this compound with other drugs in the same saline infusion?
A3: Caution is advised when mixing this compound with other drugs. Due to its low pH, mixing it with alkaline drugs, such as barbiturates, can cause precipitation of the free acid.[2] Incompatibilities have been observed with several drugs that have a pH greater than 6, including diazepam, chloramphenicol sodium succinate, and sodium bicarbonate.[9] Always consult compatibility studies before co-administering this compound with other medications.[9][10][11][12]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include haziness, particulate matter, or discoloration of the solution.[1] However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to confirm the concentration of this compound. The primary degradation pathway is hydrolysis, which breaks the ester bond.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of drug efficacy in long-term experiments. | Degradation of this compound due to improper storage conditions (e.g., elevated temperature or pH). | 1. Verify the pH of your saline solution. If necessary, adjust to a lower pH (ideally between 2 and 3) before adding this compound. 2. Store prepared solutions at recommended temperatures (room temperature or 4°C).[4][5][6][7][8] 3. Prepare fresh solutions more frequently. 4. Perform a stability study under your specific experimental conditions. |
| Precipitate formation upon mixing with another drug. | pH incompatibility. This compound is acidic, and mixing with an alkaline drug can cause precipitation.[2] | 1. Do not administer the solution. 2. Check the pH of both drug solutions. 3. Administer the drugs separately, ensuring to flush the infusion line with a compatible fluid between administrations.[11] |
| Cloudiness or discoloration of the this compound solution. | Chemical degradation or contamination. | 1. Discard the solution immediately.[1] 2. Prepare a fresh solution using aseptic techniques. 3. Inspect all components (saline, this compound vial) for any signs of contamination before preparation. |
Experimental Protocols & Data
Stability of this compound in Polypropylene Syringes
This table summarizes the stability of a 0.2 mg/mL this compound injection stored in polypropylene syringes.[4][5]
| Storage Temperature | Time Point | Mean Concentration (% of initial) |
| Ambient | Day 0 | 100% |
| Day 30 | >95% | |
| Day 60 | >95% | |
| Day 90 | >95% | |
| 4°C | Day 0 | 100% |
| Day 30 | >95% | |
| Day 60 | >95% | |
| Day 90 | >95% |
pH-Dependent Stability of this compound
The following table illustrates the significant impact of pH on the stability of this compound in a 5% dextrose solution at 25°C.[2]
| Admixture pH | Approximate Time for 5% Decomposition (hours) |
| 4 | >48 |
| 5 | >48 |
| 6 | 30 |
| 6.5 | 7 |
| 7 | 4 |
| 8 | 2 |
Experimental Protocol: Stability-Indicating HPLC Method
A common method for assessing this compound stability is through High-Performance Liquid Chromatography (HPLC).[13][14][15]
Objective: To determine the concentration of this compound and detect any degradation products over time.
Materials:
-
This compound standard
-
Physiological saline (0.9% sodium chloride)
-
HPLC system with UV detector
-
C18 column
-
Mobile phase (e.g., a mixture of a buffer solution at pH 3.0 and acetonitrile)[13]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Preparation of Sample Solutions: Prepare this compound in physiological saline at the desired concentration for your experiment. Store these solutions under the conditions you wish to test (e.g., different temperatures).
-
Sampling: At specified time points (e.g., 0, 24, 48 hours, and weekly), withdraw an aliquot of the sample solution.
-
HPLC Analysis:
-
Set the HPLC system with the appropriate parameters (e.g., flow rate of 0.5 mL/min, detection wavelength of 222 nm).[13]
-
Inject the standard solution to establish a calibration curve.
-
Inject the sample solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for a this compound Stability Study.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. publications.ashp.org [publications.ashp.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stability of this compound injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound injection at ambient temperature and 4 deg C in polypropylene syringes. | Semantic Scholar [semanticscholar.org]
- 6. Long-Term Stability of this compound Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of this compound Oral Solution Galenic Compound at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Compatibility of this compound injection with commonly used infusion solutions and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Physical Compatibility of this compound and Rocuronium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nps.org.au [nps.org.au]
- 13. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of this compound and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Analytical lifecycle management oriented development and validation of a new stability-indicating ultra-fast liquid chromatographic method: case study of this compound | Semantic Scholar [semanticscholar.org]
Troubleshooting Glycopyrrolate-induced tachycardia in canine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing glycopyrrolate in canine studies. The information is designed to address specific issues related to this compound-induced tachycardia.
Troubleshooting Guides
This section offers step-by-step guidance for managing tachycardia observed during canine experiments involving this compound.
Issue: Unexpected Severe Tachycardia (Heart Rate >180 bpm) After this compound Administration
Possible Cause:
-
Individual animal sensitivity to the anticholinergic effects of this compound.
-
Dosage may be too high for the specific animal or experimental conditions.
-
Interaction with other administered drugs that have sympathomimetic effects.
Troubleshooting Steps:
-
Cease this compound Administration: Immediately discontinue any ongoing infusion of this compound.
-
Confirm Tachycardia: Verify the heart rate using a reliable monitoring method (e.g., ECG, arterial line).
-
Assess Hemodynamic Stability: Monitor blood pressure. If tachycardia is accompanied by hypotension, it may indicate compromised cardiac output and requires immediate intervention.
-
Administer a Reversal Agent: If tachycardia is severe and compromising the animal's welfare or the experimental integrity, consider the administration of a short-acting beta-blocker such as esmolol.
-
Protocol for Esmolol Administration:
-
Administer a loading dose of 330 µg/kg of esmolol intravenously over 1 minute.[1][2]
-
Immediately follow with a constant rate infusion of 50 µg/kg/min.[1][2]
-
Titrate the infusion rate in increments of 25-50 µg/kg/min every 5-10 minutes to achieve the desired heart rate, not to exceed 200 µg/kg/min.[3][4]
-
Continuously monitor heart rate and blood pressure during esmolol administration.
-
-
-
Fluid Therapy: If hypotension is present, consider administering a crystalloid fluid bolus (10-20 mL/kg) to support vascular volume.
-
Review Experimental Protocol: After stabilizing the animal, thoroughly review the experimental protocol to identify any potential contributing factors, including dosage calculations and concomitant medications.
Issue: Mild to Moderate Tachycardia (Heart Rate 150-180 bpm) After this compound Administration
Possible Cause:
-
Expected pharmacological effect of this compound.
-
Dosage at the higher end of the therapeutic range.
Troubleshooting Steps:
-
Monitor Closely: Continuously monitor heart rate, blood pressure, and ECG for any signs of arrhythmia or hemodynamic instability.
-
Consider Dose Reduction in Subsequent Experiments: If the observed tachycardia is undesirable for the study parameters, consider reducing the this compound dose in subsequent experiments. A dose of 5 µg/kg has been shown to increase heart rate sufficiently to improve mean arterial pressure without causing excessive tachycardia.
-
Avoid Concomitant Sympathomimetic Drugs: Ensure that other drugs administered do not have stimulant effects on the cardiovascular system.
-
Document and Analyze: Record the incidence and magnitude of tachycardia to establish a dose-response relationship for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced tachycardia?
A1: this compound is a muscarinic antagonist. It competitively blocks the binding of acetylcholine to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[5][6] This blockade inhibits the parasympathetic (vagal) tone that normally slows the heart rate, leading to an increase in heart rate (tachycardia).
Q2: What is a typical dose of this compound for use in canine studies, and how does it relate to tachycardia?
A2: The recommended dose of this compound in dogs is typically between 0.005 and 0.01 mg/kg.[7][8] Studies have shown that even at these therapeutic doses, an increase in heart rate is an expected effect. While severe tachycardia is infrequent, higher doses are more likely to produce a more pronounced increase in heart rate.[7][8]
Q3: How does the tachycardic effect of this compound compare to atropine?
A3: Both this compound and atropine are anticholinergic agents that can cause tachycardia. However, this compound is considered to have a more stable and less pronounced tachycardic effect compared to atropine.[2] Atropine often produces a more significant initial tachycardia.[2]
Q4: Can this compound-induced tachycardia be prevented?
A4: While a complete prevention of heart rate increase may not be possible due to its mechanism of action, the incidence and severity of tachycardia can be minimized by:
-
Careful Dose Titration: Starting with the lowest effective dose (e.g., 0.005 mg/kg) and gradually increasing if necessary.[7][8]
-
Avoiding Rapid Bolus Injections: Administering this compound as a slow intravenous injection or as part of an infusion can help mitigate a sudden spike in heart rate.
-
Considering Animal-Specific Factors: Smaller dogs may have a different heart rate response to this compound compared to larger dogs.[7][8]
Q5: Are there any reversal agents for this compound-induced tachycardia?
A5: Yes, if tachycardia is severe and hemodynamically compromising, a short-acting beta-blocker like esmolol can be used to counteract the effects.[1] Esmolol is a cardioselective beta-1 antagonist that reduces heart rate and myocardial contractility.[4]
Data Presentation
Table 1: Comparison of Cardiovascular Effects of this compound and Atropine in Anesthetized Dogs
| Parameter | This compound (0.01 mg/kg IV) | Atropine (0.02 mg/kg IV) | Reference |
| Heart Rate Increase | Moderate and stable | More pronounced initial increase | [2] |
| Incidence of Arrhythmias | Lower | Higher | [2] |
| Duration of Vagal Blockade | 2-3 hours | Shorter | [9] |
| Onset of Action (IV) | Within 1 minute | Within 1 minute | [9][10] |
Table 2: Dose-Response of Intravenous this compound on Heart Rate in Anesthetized Dogs with Bradycardia
| Dose (mg/kg) | Number of Dogs | Mean Baseline Heart Rate (bpm) | Mean Heart Rate 5 min Post-Administration (bpm) | Incidence of Tachycardia (>150 bpm) | Reference |
| 0.005 | 20 | < 65 | ~110 | Infrequent | [7][8] |
| 0.01 | 20 | < 65 | ~130 | Infrequent | [7][8] |
Experimental Protocols
1. Protocol for a Dose-Response Study of this compound on Heart Rate in Beagle Dogs
-
Objective: To determine the dose-dependent effect of intravenous this compound on heart rate in anesthetized beagle dogs.
-
Animals: Healthy adult beagle dogs (n=6), weighing between 10-15 kg.
-
Anesthesia Protocol:
-
Premedication: Acepromazine (0.02 mg/kg IM).
-
Induction: Propofol (4-6 mg/kg IV to effect).
-
Maintenance: Isoflurane (1.5-2.0%) in 100% oxygen.
-
-
Instrumentation:
-
Placement of an intravenous catheter for drug administration and fluid therapy.
-
Placement of an arterial catheter for continuous blood pressure monitoring.
-
Attachment of ECG leads for continuous heart rate and rhythm monitoring.
-
-
Experimental Procedure:
-
After achieving a stable plane of anesthesia, record baseline heart rate and mean arterial pressure (MAP) for 15 minutes.
-
Administer a starting dose of this compound (0.0025 mg/kg) as a slow intravenous bolus over 1 minute.
-
Record heart rate and MAP continuously, with specific measurements taken at 1, 2, 5, 10, and 15 minutes post-administration.
-
After a 30-minute washout period, administer the next escalating dose of this compound (0.005 mg/kg, 0.01 mg/kg, and 0.02 mg/kg), following the same procedure.
-
Monitor the animal for any adverse events, including severe tachycardia or arrhythmias.
-
-
Data Analysis: Plot the mean change in heart rate from baseline against the log of the this compound dose to generate a dose-response curve.
2. Protocol for Reversal of Severe this compound-Induced Tachycardia with Esmolol
-
Objective: To evaluate the efficacy of esmolol in reversing severe tachycardia induced by a high dose of this compound in anesthetized dogs.
-
Animals: Healthy adult mongrel dogs (n=4), weighing between 15-20 kg.
-
Anesthesia and Instrumentation: As described in the dose-response protocol.
-
Experimental Procedure:
-
Induce severe tachycardia by administering a high dose of this compound (0.04 mg/kg IV).
-
Once the heart rate has stabilized at a tachycardic rate (e.g., >180 bpm) for at least 5 minutes, record the baseline tachycardic heart rate and MAP.
-
Administer a loading dose of esmolol (330 µg/kg IV) over 1 minute.[1][2]
-
Immediately begin a constant rate infusion of esmolol at 50 µg/kg/min.[1][2]
-
Monitor heart rate and MAP continuously. If the heart rate has not decreased by at least 20% within 5 minutes, increase the esmolol infusion rate by 25 µg/kg/min.
-
Continue to titrate the esmolol infusion rate every 5 minutes until the target heart rate (e.g., <150 bpm) is achieved, or a maximum infusion rate of 200 µg/kg/min is reached.[3][4]
-
-
Data Analysis: Calculate the percentage reduction in heart rate from the peak tachycardic rate at each esmolol infusion rate.
Visualizations
Caption: Signaling pathway of this compound at the SA node.
Caption: Workflow for assessing this compound-induced tachycardia.
Caption: Logical flow for troubleshooting this compound-induced tachycardia.
References
- 1. Use of esmolol for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. vet-ebooks.com [vet-ebooks.com]
- 5. altasciences.com [altasciences.com]
- 6. mspca.org [mspca.org]
- 7. Dose effect and benefits of this compound in the treatment of bradycardia in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose effect and benefits of this compound in the treatment of bradycardia in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. AmTech this compound Injectable - Drugs.com [drugs.com]
Technical Support Center: Management of Glycopyrrolate-Induced Intestinal Hypomotility in Equine Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the common side effect of reduced intestinal motility in horses administered glycopyrrolate during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guide: Addressing Reduced Intestinal Motility
This guide is designed to help you identify and resolve issues related to this compound's effects on equine intestinal motility.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or absent gut sounds (borborygmi) post-glycopyrrolate administration. | Anticholinergic effect of this compound blocking muscarinic receptors in the gut, leading to decreased smooth muscle contraction. | 1. Confirm hypomotility using auscultation and/or ultrasonography (see Experimental Protocols). 2. Administer a prokinetic agent. Refer to the Prokinetic Agents for Mitigation section and accompanying tables for appropriate choices and dosages. 3. Monitor the horse closely for signs of colic. |
| Horse exhibiting signs of colic (e.g., pawing, flank watching, rolling) after this compound administration. | Severe reduction in intestinal motility (ileus) leading to gas and/or fluid accumulation and pain. | 1. Immediately consult with the attending veterinarian. 2. Cease any further administration of this compound. 3. Administer analgesics as directed by the veterinarian. 4. Consider the use of a prokinetic agent to restore gut motility (see Prokinetic Agents for Mitigation). |
| Prokinetic agent appears ineffective in restoring normal intestinal motility. | 1. Inappropriate prokinetic choice for the specific segment of the GI tract affected. 2. Insufficient dosage of the prokinetic agent. 3. The horse has developed a tolerance or the ileus is multifactorial. | 1. Re-evaluate the location of hypomotility. Some agents are more effective on the upper GI tract, while others target the large intestine. 2. Consult the literature for appropriate dose adjustments or consider a different prokinetic agent. 3. Investigate other potential causes of ileus (e.g., inflammation, electrolyte imbalances). |
| Adverse effects observed after administration of a mitigating agent (e.g., excitement, sweating). | Side effects associated with the specific prokinetic drug used (e.g., central nervous system effects of metoclopramide, cholinergic side effects of neostigmine). | 1. Discontinue or reduce the dosage of the prokinetic agent. 2. Provide supportive care as needed. 3. Consider an alternative prokinetic with a different side-effect profile. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound reduces intestinal motility in horses?
A1: this compound is a muscarinic antagonist.[1] It competitively blocks acetylcholine from binding to muscarinic receptors on the smooth muscle of the gastrointestinal tract.[2] This inhibition of the parasympathetic nervous system, which is responsible for "rest and digest" functions, leads to a decrease in the frequency and strength of intestinal contractions, resulting in reduced motility.[1][2]
Q2: How can I monitor the extent of reduced intestinal motility in my experimental subjects?
A2: Intestinal motility can be quantitatively and qualitatively assessed using two primary non-invasive methods:
-
Auscultation: Listening to gut sounds (borborygmi) in different quadrants of the abdomen. A scoring system can be used to quantify motility.
-
Transabdominal Ultrasonography: Visualizing and counting the contractions of specific intestinal segments, such as the duodenum, cecum, and colon, over a set period.
Detailed protocols for both methods are provided in the Experimental Protocols section.
Q3: What are the primary prokinetic agents used to counteract this compound-induced hypomotility in horses?
A3: Several prokinetic agents with different mechanisms of action can be used. The most common include:
-
Neostigmine: An acetylcholinesterase inhibitor that increases the availability of acetylcholine at the neuromuscular junction.[3]
-
Metoclopramide: A dopamine D2 receptor antagonist and a 5-HT4 receptor agonist, which enhances acetylcholine release.[4][5]
-
Lidocaine: A local anesthetic that, when given systemically, is thought to have prokinetic and anti-inflammatory effects.[6]
-
Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist.[7]
Q4: Are there differences in the efficacy of these prokinetic agents?
A4: Yes, the efficacy can vary depending on the specific region of the gastrointestinal tract. For example, neostigmine has been shown to be effective in increasing duodenal, cecal, and colonic contractions.[8] Metoclopramide appears to be more effective on cecal and colonic motility.[8] The choice of agent should be tailored to the experimental needs and the observed location of hypomotility.
Q5: What are the potential side effects of these mitigating agents?
A5: Each prokinetic agent has a unique side-effect profile. Neostigmine can cause cholinergic side effects such as sweating and signs of mild abdominal discomfort.[9] Metoclopramide can cross the blood-brain barrier and may cause excitement or other central nervous system signs in adult horses.[7] It is crucial to be aware of these potential adverse effects and monitor the animals accordingly.
Prokinetic Agents for Mitigation: Quantitative Data
The following tables summarize the quantitative effects of various prokinetic agents on equine intestinal motility.
Table 1: Effects of Neostigmine and Metoclopramide on Intestinal Contractions
| Drug | Dosage | Intestinal Segment | Baseline Contractions (per 3 min) | Post-treatment Contractions (per 3 min) | Time to Peak Effect | Reference |
| Neostigmine | 0.044 mg/kg IM | Duodenum | 11.0 ± 2.0 | 15.0 ± 1.0 | 15 minutes | [8][9] |
| Cecum | 6.33 ± 0.58 | 11.33 ± 1.53 | 15 minutes | [8][9] | ||
| Colon | 5.33 ± 0.58 | 12.33 ± 2.31 | 15 minutes | [8][9] | ||
| Metoclopramide | 0.25 mg/kg IM | Duodenum | 11.0 ± 2.0 | 11.67 ± 1.53 (no significant change) | - | [8] |
| Cecum | 6.00 ± 1.0 | 11.0 ± 1.0 | 60 minutes | [8] | ||
| Colon | 5.67 ± 0.58 | 12.33 ± 0.58 | 60 minutes | [8] |
Table 2: Effects of Lidocaine and Erythromycin on Intestinal Motility
| Drug | Dosage | Effect | Quantitative Measure | Reference |
| Lidocaine | 1.3 mg/kg bolus followed by 0.05 mg/kg/min CRI | Increased fecal transit time in normal horses | 50% of markers passed at 50 ± 1.32 hours (vs. 42 ± 1.13 hours in controls) | [10] |
| Erythromycin | 1.0 mg/kg IV infusion | Decreased cecal emptying time | Time to 50% emptying: 76.9 ± 22.0 minutes (vs. 230.2 ± 17.12 minutes for saline) | [11] |
Experimental Protocols
Protocol 1: Assessment of Intestinal Motility via Auscultation
Objective: To qualitatively and semi-quantitatively assess gastrointestinal motility by listening to borborygmi.
Materials:
-
Stethoscope
Procedure:
-
Ensure the horse is standing quietly.
-
Divide the abdomen into four quadrants: upper left, lower left, upper right, and lower right.
-
Place the stethoscope head in the upper left quadrant, just behind the last rib at mid-height. Listen for at least 30-60 seconds.
-
Move the stethoscope to the lower left quadrant and listen for the same duration.
-
Repeat the process on the right side, listening to the upper and lower right quadrants.
-
Record the motility for each quadrant using a scoring system:
-
0: No sounds heard.
-
+1 (Hypomotile): Intermittent, infrequent sounds.
-
+2 (Normo-motile): Regular, consistent gurgling and mixing sounds.
-
+3 (Hypermotile): Loud, frequent, and continuous sounds.
-
Protocol 2: Assessment of Intestinal Motility via Transabdominal Ultrasonography
Objective: To quantitatively measure the contraction rate of specific intestinal segments.
Materials:
-
Ultrasound machine with a 2.5-3.5 MHz convex transducer.
-
Clippers
-
Isopropyl alcohol
-
Ultrasonic coupling gel
Procedure:
-
Clip the hair from the areas to be examined if necessary for optimal imaging.
-
Apply isopropyl alcohol and coupling gel to the transducer and the horse's skin.
-
Duodenum: Place the transducer in the 8th to 12th intercostal spaces on the right side. Identify the duodenum ventral to the right kidney.
-
Cecum: Position the transducer in the right paralumbar fossa to visualize the cecal wall and its contents.
-
Left Ventral Colon: Place the transducer on the ventral midline, just to the left of the linea alba.
-
For each location, observe the intestinal segment in real-time and count the number of complete contractions over a 3-minute period. A contraction is defined as a visible peristaltic wave moving along the segment.
-
Record the number of contractions per 3 minutes for each intestinal segment.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Mitigating Agents' Mechanisms of Action
Experimental Workflow for Assessing Mitigation Strategies
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of Neostigmine on Gastroduodenal Motility in Patients With Suspected Gastrointestinal Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Equine gastrointestinal motility — ileus and pharmacological modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonographic evaluation of the effects of the administration of neostigmine and metoclopramide on duodenal, cecal, and colonic contractility in Arabian horses: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of continuous infusion of lidocaine on gastrointestinal tract function in normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of erythromycin lactobionate on myoelectric activity of ileum, cecum, and right ventral colon, and cecal emptying of radiolabeled markers in clinically normal ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
pH-dependent stability of Glycopyrrolate in aqueous solutions
Welcome to the Technical Support Center for Glycopyrrolate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the pH-dependent stability of this compound in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
This compound is most stable in acidic conditions, specifically at a pH range of 2.0 to 3.0.[1][2][3][4] In this pH range, the ester linkage in the this compound molecule is protected from hydrolysis. Commercial this compound injections are typically formulated at a pH of 2.0 to 3.0.[2][3][4]
Q2: How does the stability of this compound change as the pH of the solution increases?
The stability of this compound is highly dependent on pH. As the pH rises above 6.0, the stability of this compound significantly decreases due to the increased rate of ester hydrolysis.[1] This degradation is accelerated with a further increase in pH. Therefore, it is crucial to avoid alkaline conditions when preparing and storing aqueous solutions of this compound.[1]
Q3: What are the primary degradation products of this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions, particularly at neutral to alkaline pH, is the hydrolysis of its ester bond. This results in the formation of cyclopentylmandelic acid and the quaternary ammonium alcohol, 1,1-dimethylpyrrolidin-3-ol.
Q4: Can I mix this compound with alkaline drugs or solutions?
Mixing this compound with alkaline drugs or solutions is not recommended. The low pH of the standard this compound solution can cause the precipitation of the free acid form of alkaline drugs.[1] Conversely, if an alkaline additive or solution raises the admixture's pH above 6.0, it will lead to the rapid hydrolysis of this compound.[1]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
Aqueous solutions of this compound should be stored in a cool, dry place and protected from light.[5] For extemporaneously prepared oral suspensions, storage in amber plastic bottles at room temperature (23-25°C) has been shown to be stable for at least 90 days.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in this compound Solution | The pH of the solution may have shifted to above 6.0, leading to ester hydrolysis. | Measure the pH of the solution. If it is above the recommended range (2.0-3.0), adjust it with a suitable acid (e.g., hydrochloric acid). For future preparations, ensure the use of a buffering agent to maintain the optimal pH. |
| Precipitation Observed After Mixing this compound with Another Drug | The other drug may be alkaline, causing it to precipitate in the acidic this compound solution. | It is generally advised to avoid mixing this compound with alkaline drugs.[1] If co-administration is necessary, consider administering the drugs separately. |
| Inconsistent Results in Stability Studies | The analytical method may not be stability-indicating, or there could be issues with sample handling and storage. | Develop and validate a stability-indicating HPLC or UPLC method.[7][8] Ensure consistent and appropriate sample storage conditions throughout the study. |
Quantitative Stability Data
The following table summarizes the pH-dependent stability of this compound in a 5% dextrose solution at 25°C.[1]
| Admixture pH | Approximate Time for 5% Decomposition (hours) |
| 4.0 | >48 |
| 5.0 | >48 |
| 6.0 | 30 |
| 6.5 | 7 |
| 7.0 | 4 |
| 8.0 | 2 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound in the presence of its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 10 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 222 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations (e.g., 5-50 µg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration standards.
3. Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes:
-
Specificity: Forced degradation studies should be performed to demonstrate that the method can separate the this compound peak from any degradation products and excipients. Forced degradation conditions typically include acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (e.g., exposure to UV light).[7][9]
-
Linearity: Analyze the calibration standards to establish a linear relationship between the peak area and the concentration of this compound.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.
4. Sample Analysis:
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the samples can be calculated from the calibration curve.
Visualizations
Caption: pH-dependent hydrolysis of this compound.
Caption: Workflow for a pH stability study.
Caption: Troubleshooting this compound stability.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stability of extemporaneously prepared this compound oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of this compound and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Glycopyrrolate Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential interference from glycopyrrolate in fluorescence-based assays. The following information is designed to help you troubleshoot unexpected results and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a synthetic quaternary ammonium compound that functions as a muscarinic anticholinergic agent.[1][2] Its chemical structure and properties can potentially interfere with fluorescence-based assays through several mechanisms, even though it is not a classic fluorophore.
Q2: What are the primary mechanisms by which this compound could interfere with a fluorescence-based assay?
There are three main potential mechanisms of interference:
-
Autofluorescence: Although not inherently a strong fluorophore, some organic molecules can exhibit intrinsic fluorescence, or autofluorescence, which could contribute to the background signal in an assay. This is a common issue with small molecules in screening libraries.[3]
-
Inner Filter Effect: this compound is known to absorb light in the low UV range. If the excitation or emission wavelengths of your fluorophore overlap with the absorbance spectrum of this compound, it can absorb the excitation light or the emitted fluorescence, leading to an artificially low signal.[4]
-
Fluorescence Quenching: this compound, as a quaternary ammonium compound, or its counter-ion (bromide), could potentially interact with a fluorophore in its excited state, causing it to return to the ground state without emitting a photon. This process, known as quenching, would result in a decreased fluorescence signal.[5]
Q3: My assay signal changes in a dose-dependent manner with this compound. How can I determine if this is a real biological effect or assay interference?
The best approach is to run a set of control experiments to isolate the effect of this compound on the assay components and the fluorescent signal itself, independent of the biological target. These controls will help you distinguish between a true biological response and an artifact caused by interference.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and mitigate the issue.
dot
References
- 1. Fluorescent dyes with multiple quaternary ammonium centers for specific image discrimination and Gram-positive antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Glycopyrrolate-Induced Dry Mouth in Conscious Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing dry mouth (xerostomia) induced by glycopyrrolate in conscious animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced dry mouth?
A1: this compound is a competitive inhibitor of acetylcholine at muscarinic receptors.[1][2][3][4][5] In the salivary glands, acetylcholine is the primary neurotransmitter that stimulates saliva production. By blocking these receptors, this compound prevents acetylcholine from binding and thereby reduces the rate of salivation, leading to dry mouth.[1][2][3][4]
Q2: What are the common clinical signs of this compound-induced dry mouth in conscious laboratory animals?
A2: Common signs include a dry appearance of the muzzle and nostrils, increased water consumption, difficulty swallowing dry food, and changes in eating or drinking behavior. In some cases, animals, particularly rats, may exhibit pica, which is the consumption of non-nutritive substances like bedding, as a response to discomfort.[6]
Q3: How can I quantify the severity of dry mouth in my animal model?
A3: The severity of dry mouth can be quantified using several methods:
-
Sialometry: This involves collecting and measuring the volume or weight of saliva produced over a specific period. Salivation is often stimulated with an agent like pilocarpine to get a measurable volume.
-
Water Consumption: Monitoring daily water intake can be an indirect measure of thirst and the severity of dry mouth. Automated water monitoring systems can provide continuous data.[2]
-
Behavioral Assessment: Observing and scoring behaviors such as excessive drinking, difficulty with dry food, and pica can provide a qualitative assessment of discomfort.
Q4: What are the primary strategies for managing this compound-induced dry mouth?
A4: Management strategies fall into three main categories:
-
Symptomatic Relief: Providing palliative care through oral moisturizing gels or liquids to lubricate the oral cavity.
-
Salivary Stimulation: Administering sialogogues, which are drugs that stimulate saliva production, such as pilocarpine.
-
Supportive Care: Ensuring easy access to water and providing softened or moist food to facilitate eating and drinking.
Q5: Are there alternatives to this compound that have a lower incidence of dry mouth?
A5: While this compound is effective at reducing secretions, other anticholinergic agents like atropine also cause dry mouth. The choice of agent often depends on the specific requirements of the study, such as the desired duration of action and the need to minimize central nervous system side effects. This compound, being a quaternary amine, has limited ability to cross the blood-brain barrier.[3] If the primary goal is to reduce salivation with potentially fewer systemic effects, local administration of an anticholinergic or alternative surgical techniques might be considered where applicable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Animal shows signs of distress (e.g., pica, lethargy, refusal to eat). | Severe dry mouth causing significant discomfort. | 1. Immediately provide supportive care: offer softened food and ensure easy access to water. 2. Administer a sialogogue like pilocarpine to stimulate salivation (see experimental protocols for dosing). 3. Apply a commercially available oral moisturizing gel for animals. 4. If distress persists, consult with the institutional veterinarian. |
| Inconsistent or negligible saliva collection during sialometry. | Insufficient stimulation, incorrect collection technique, or profound salivary hypofunction. | 1. Ensure the correct dose and route of administration for the sialogogue (e.g., pilocarpine). 2. Verify the saliva collection technique is appropriate for the species (see experimental protocols). 3. Consider a higher dose of the sialogogue if ethically permissible and within established guidelines. 4. If saliva production remains minimal, this confirms severe hyposalivation, and palliative care is crucial. |
| Significant weight loss in the animal. | Reduced food intake due to difficulty swallowing dry food. | 1. Switch to a soft, moist, or gel-based diet. 2. Monitor daily food and water intake. 3. Provide nutritional support gels. 4. Manage the underlying dry mouth with appropriate treatments. |
| Animal develops oral lesions or infections. | Compromised oral health due to lack of protective saliva. | 1. Implement a regular oral health assessment protocol. 2. Gently clean the oral cavity with a soft swab and a suitable antiseptic solution as recommended by a veterinarian. 3. Ensure adequate hydration and consider the use of oral moisturizers to maintain mucosal integrity. |
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of this compound on salivary flow and the efficacy of pilocarpine as a countermeasure.
Table 1: Effect of Intravenous this compound on Stimulated Salivary Flow in Humans
| Time Post-Injection | Mean Salivary Flow Rate (mL/min) | Percentage Decrease from Baseline |
| Baseline | 1.7 ± 0.2 | 0% |
| 1 hour | 0.2 ± 0.04 | 88.2% |
| 3 hours | Not specified | Significant decrease |
| 6 hours | Not specified | Significant decrease |
| 12 hours | Not specified | Significant decrease |
| 24 hours | Recovered to baseline | 0% |
| Data adapted from a study in healthy human volunteers receiving 0.005 mg/kg IV this compound.[7] |
Table 2: Pilocarpine Dosing for Salivary Stimulation in Rodents
| Animal Model | Pilocarpine Dose | Route of Administration | Expected Outcome | Reference |
| Mouse | 0.375 mg/kg | Intraperitoneal | Stimulation of saliva for collection. | [8] |
| Rat | 0.5 mg/kg | Oral | Increased salivary flow. | [9] |
| Rat | 5 mg/body | Topical (on salivary gland skin) | Increased salivary volume. | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Dry Mouth via Sialometry in Mice
Objective: To quantify the reduction in salivary flow following this compound administration.
Materials:
-
This compound solution
-
Pilocarpine hydrochloride solution (0.0563 mg/mL in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed collection tubes with absorbent swabs
-
Micropipettes
-
Animal scale
Procedure:
-
Baseline Saliva Collection:
-
Acclimatize mice and withhold food for at least 2 hours prior to the experiment.
-
Anesthetize a mouse via intraperitoneal injection.
-
Inject pilocarpine (0.375 mg/kg, IP) to stimulate salivation.
-
Carefully place a pre-weighed absorbent swab into the oral cavity for a fixed period (e.g., 15 minutes).
-
Remove the swab and place it back into its collection tube.
-
Weigh the tube with the wet swab to determine the amount of saliva collected (wet weight - dry weight).
-
-
This compound Administration:
-
Allow the animal to recover fully from anesthesia.
-
Administer a predetermined dose of this compound (e.g., 0.01-0.1 mg/kg, subcutaneous or intraperitoneal).
-
-
Post-Glycopyrrolate Saliva Collection:
-
At a specified time point after this compound administration (e.g., 30 minutes), repeat the saliva collection procedure as described in step 1.
-
-
Data Analysis:
-
Compare the amount of saliva collected at baseline to the amount collected after this compound administration to determine the percentage reduction in salivary flow.
-
Protocol 2: Management of this compound-Induced Dry Mouth with Pilocarpine
Objective: To evaluate the efficacy of pilocarpine in reversing this compound-induced salivary hypofunction.
Materials:
-
This compound solution
-
Pilocarpine hydrochloride solution
-
Automated water monitoring system or graduated water bottles
-
Soft, palatable diet or hydration gel
Procedure:
-
Baseline Monitoring:
-
House animals individually in cages equipped with a system for monitoring daily water and food intake.
-
Record baseline water and food consumption for at least 3 consecutive days.
-
-
Induction of Dry Mouth:
-
Administer this compound at a dose known to induce dry mouth.
-
Continue to monitor water and food intake. A significant increase in water consumption and a decrease in dry food consumption are expected.
-
-
Pilocarpine Treatment:
-
Administer pilocarpine (e.g., 0.5 mg/kg, oral or subcutaneous) at a specified time after this compound administration.
-
Continue to monitor water and food intake.
-
-
Data Analysis:
-
Compare the water and food intake during the this compound-induced dry mouth phase with the intake after pilocarpine treatment. A return towards baseline levels indicates successful reversal of the dry mouth symptoms.
-
Visualizations
Caption: Signaling pathway of acetylcholine-stimulated saliva secretion and its inhibition by this compound.
References
- 1. The effects of this compound on oral mucous host defenses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A device for continuous monitoring of water consumption by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xerostomia correlates with pain sensitivity in burning mouth syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Scintigraphic Assessment of Salivary Gland Function in a Rat Model | In Vivo [iv.iiarjournals.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Restoration of Cyclo-Gly-Pro-induced salivary hyposecretion and submandibular composition by naloxone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transdermal pilocarpine on the skin over salivary glands to increase salivation: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Glycopyrrolate Precipitation in Complex Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of in vitro and in vivo experimental setups requires meticulous attention to the stability of all components, including active pharmaceutical ingredients (APIs) like Glycopyrrolate. Precipitation of this compound in your experimental buffer can compromise the accuracy and reproducibility of your results. This technical support center provides a comprehensive guide to understanding and preventing this compound precipitation, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a synthetic quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its solubility is a critical physicochemical property that dictates its bioavailability and effectiveness in both clinical applications and experimental settings. In research, maintaining this compound in a dissolved state within the experimental buffer is essential for accurate and reliable results.
Q2: What are the known solubility limits of this compound?
The solubility of this compound is dependent on the solvent and pH. Here are some reported solubility values:
| Solvent/Buffer | pH | Temperature | Solubility |
| Water | Neutral | Not Specified | ≥ 24 mg/mL[2][3][4] |
| Water | Not Specified | Not Specified | ≥ 45 mg/mL[5] |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 10 mg/mL[6] |
| Ethanol/Water (60:40 ratio) | ~4.5 | Not Specified | Up to 20% (200 mg/mL) solution without precipitation[7] |
Q3: What are the primary causes of this compound precipitation in experimental buffers?
The primary cause of this compound precipitation and degradation is pH-dependent ester hydrolysis. This compound is most stable in acidic conditions (pH 2-3).[8] As the pH increases above 6, its stability becomes questionable, and the rate of hydrolysis increases, which can lead to precipitation of the free acid.[8] Precipitation can also occur when mixed with alkaline drugs, such as barbiturates.[8]
Q4: Can the type of buffer used affect this compound stability?
Yes, the buffer system can influence the stability of this compound, primarily by affecting the pH of the solution. This compound has been shown to be stable in a 0.05 M phosphate buffer at pH 5.6 for an extended period.[9] Formulations have also successfully used a citric acid/tromethamine buffer system to maintain a pH of around 4.5.[7] It is crucial to select a buffer system that can maintain the pH within the optimal stability range for this compound (ideally below 6).
Troubleshooting Guide: this compound Precipitation
This guide will help you identify and resolve common issues related to this compound precipitation in your experiments.
Problem: I observed cloudiness or solid particles after adding this compound to my buffer.
Possible Causes and Solutions:
-
High pH of the Buffer:
-
Verification: Measure the pH of your final solution after adding this compound.
-
Solution: Adjust the pH of your buffer to be within the stable range for this compound (ideally pH 4-6). If your experimental conditions require a higher pH, consider preparing the this compound stock solution in a compatible solvent and adding it to the final buffer immediately before use. Be mindful that storing aqueous solutions of this compound for more than a day is not recommended.[6]
-
-
Incompatible Buffer Components:
-
Verification: Review the composition of your complex buffer. Some components, especially those that are alkaline, may interact with this compound.
-
Solution: If possible, substitute the potentially incompatible component. If this is not feasible, perform a buffer compatibility study as outlined in the Experimental Protocols section below.
-
-
Concentration Exceeds Solubility Limit:
-
Verification: Compare the final concentration of this compound in your buffer to its known solubility limits in similar media.
-
Solution: Reduce the concentration of this compound if your experiment allows. Alternatively, consider using a co-solvent to increase its solubility.
-
Problem: My this compound solution is initially clear but becomes cloudy over time.
Possible Causes and Solutions:
-
Slow Degradation due to Suboptimal pH:
-
Verification: Monitor the pH of your solution over time. Even a pH slightly above 6 can lead to gradual ester hydrolysis and subsequent precipitation.[8]
-
Solution: Re-evaluate your buffer system to ensure it can maintain a stable pH below 6 for the duration of your experiment.
-
-
Temperature Effects:
-
Verification: Note the temperature at which you are storing and using your this compound solution. While specific data on the temperature-dependent solubility of this compound in various buffers is limited, temperature can influence solubility and the rate of chemical reactions.
-
Solution: If possible, conduct your experiments at a controlled room temperature. If elevated temperatures are required, the stability of your this compound solution should be pre-determined under those conditions.
-
Experimental Protocols
Protocol 1: Buffer Compatibility Study for this compound
This protocol will help you determine the compatibility of this compound with your specific experimental buffer.
Materials:
-
This compound powder
-
Your experimental buffer and its individual components
-
pH meter
-
Vortex mixer
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble and stable (e.g., water or a slightly acidic buffer).
-
Prepare Test Solutions:
-
In separate, clear containers, add your complete experimental buffer.
-
In another set of containers, prepare solutions of each individual component of your buffer at the final concentration used in your experiment.
-
-
Spike with this compound: Add the this compound stock solution to each test solution to achieve the final desired concentration.
-
Initial Observation: Immediately after mixing, visually inspect each solution for any signs of precipitation (cloudiness, visible particles) against a black and a white background.
-
Incubation: Incubate the solutions under your experimental conditions (e.g., temperature, light exposure) for the duration of your experiment.
-
Periodic Observation: At regular intervals, visually inspect the solutions for any signs of precipitation.
-
Quantitative Analysis (Optional): At each time point, you can quantify the amount of this compound remaining in solution.
-
If precipitation is observed, centrifuge the sample to pellet the precipitate.
-
Carefully collect the supernatant and measure the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH-dependent stability pathway of this compound.
This technical support center provides a foundational understanding of how to prevent this compound precipitation. For novel or highly complex buffer systems, it is always recommended to perform a thorough compatibility study prior to conducting your main experiments.
References
- 1. This compound | C19H28BrNO3 | CID 11693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound ≥98% (HPLC) | 596-51-0 [sigmaaldrich.com]
- 3. This compound | 596-51-0 [chemicalbook.com]
- 4. This compound CAS#: 596-51-0 [amp.chemicalbook.com]
- 5. This compound | CAS:596-51-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US10052267B2 - Topical this compound formulations - Google Patents [patents.google.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Stability of oral liquid dosage forms of this compound prepared with the use of powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Glycopyrrolate and Atropine for the Mitigation of Vagal Reflexes in Porcine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of glycopyrrolate and atropine, two common anticholinergic agents, in their capacity to reduce vagal reflexes in pigs. This information is intended to assist researchers in selecting the appropriate agent for their experimental needs, with a focus on experimental data and established protocols.
Introduction
Vagal reflexes, mediated by the vagus nerve, can lead to sudden and profound physiological changes, most notably bradycardia and hypotension. In a research setting, particularly during surgical procedures or instrumentation in pigs, these reflexes can compromise animal welfare and introduce significant variability into experimental data. Both this compound and atropine are muscarinic antagonists that competitively inhibit the action of acetylcholine at postganglionic parasympathetic neuroeffector sites, thereby mitigating these vagal responses. While they share a common mechanism of action, their pharmacokinetic and pharmacodynamic profiles differ, leading to distinct clinical effects.
Comparative Efficacy and Hemodynamic Effects
While direct, head-to-head comparative studies of this compound and atropine for reducing vagal reflexes specifically in pigs are limited in the published literature, valuable insights can be drawn from studies that have utilized these agents independently in porcine models and from comparative studies in other species.
Key Findings from Porcine Studies:
-
This compound: In a study investigating vagal modulation of heart rate variability in pigs with atrial fibrillation, a low dose of this compound (0.15 µg/kg, intravenously) was effective in blocking vagally induced oscillations.[1] Another study on the effects of vagus nerve stimulation on left ventricular contractility in pigs demonstrated that this compound could block the vagally induced decrease in contractility.[2]
-
Atropine: Atropine has been shown to be effective in blocking vagally-induced bradycardia, hypotension, and bronchoconstriction in anesthetized pigs.[3] In a study on pancreatic polypeptide secretion in pigs, atropine at a dose of 0.5 mg/kg inhibited the response to electrical vagal stimulation.[4]
Insights from Comparative Studies in Other Species:
Comparative studies in other animal models and humans have consistently highlighted key differences between the two drugs:
-
Cardiovascular Stability: this compound is often associated with a more stable cardiovascular profile, causing less initial tachycardia and a lower incidence of arrhythmias compared to atropine.[5][6]
-
Potency and Duration of Action: this compound is approximately twice as potent as atropine in its vagolytic effects.[5] Following intravenous administration, the vagal blocking effects of this compound persist for 2 to 3 hours, while its antisialagogue effects can last up to 7 hours.[7] The cardiovascular effects of intravenous atropine typically have a faster onset but a shorter duration.[8]
-
Central Nervous System Effects: Atropine, a tertiary amine, can cross the blood-brain barrier and may cause central nervous system effects such as sedation or excitement.[9] this compound, a quaternary ammonium compound, does not readily cross the blood-brain barrier, thus minimizing central effects.[7][9]
Quantitative Data Summary
The following table summarizes typical dosages and observed effects of this compound and atropine in pigs, based on available literature. It is important to note that these values are derived from different studies and experimental conditions and should be considered as a general guide.
| Parameter | This compound | Atropine |
| Dosage Range (IV) | 0.15 µg/kg[1] - 5 mg/kg (experimental)[2] | 0.01 - 0.04 mg/kg (general recommendation for vagal tone)[10], 0.5 mg/kg (experimental)[4] |
| Onset of Action (IV) | Within 1 minute[7] | Within 1 minute[8] |
| Duration of Vagal Blockade | 2 - 3 hours[7] | Shorter than this compound[8] |
| Effect on Heart Rate | Less pronounced initial tachycardia compared to atropine[5] | Can cause significant initial tachycardia[10] |
| Effect on Arrhythmias | Lower incidence compared to atropine[5] | Higher incidence of arrhythmias reported in some studies[5] |
| Central Nervous System Effects | Minimal to none[7][9] | Can cause sedation or excitement[9] |
Experimental Protocols
Protocol 1: Induction of Vagal Reflex through Electrical Vagus Nerve Stimulation (VNS) in Anesthetized Pigs
This protocol describes a common method for inducing a vagal reflex to test the efficacy of anticholinergic agents.
1. Animal Preparation:
-
Anesthetize the pig according to an approved institutional protocol.
-
Intubate and provide mechanical ventilation.
-
Place the pig in a supine position.
-
Surgically expose the cervical vagus nerve.
2. Vagus Nerve Stimulation:
-
Place a stimulating cuff electrode around the isolated vagus nerve.
-
Deliver electrical stimulation with parameters such as:
-
Frequency: 2-30 Hz
-
Pulse width: 200-500 µs
-
Current: 0.5-2.5 mA
-
Duration: 5-30 seconds of stimulation
-
-
Monitor cardiovascular parameters (Heart Rate, Blood Pressure, ECG) continuously.
3. Drug Administration and Evaluation:
-
Administer a baseline VNS to establish the vagal response (e.g., degree of bradycardia).
-
Administer the test article (this compound or atropine) intravenously at the desired dose.
-
After a predetermined time for drug action, repeat the VNS with the same parameters.
-
Record the cardiovascular response and compare it to the baseline to determine the degree of vagal blockade.
Diagram: Experimental Workflow for VNS in Pigs
References
- 1. Vagal modulation of heart rate variability during atrial fibrillation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vagus nerve stimulation decreases left ventricular contractility in vivo in the human and pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential bronchial and pulmonary vascular responses to vagal stimulation in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vagal, cholinergic regulation of pancreatic polypeptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of atropine and this compound in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of this compound and atropine during reversal of nondepolarizing neuromuscular block with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Atropine and this compound [e-safe-anaesthesia.org]
- 10. vettimes.com [vettimes.com]
Glycopyrrolate Demonstrates Superior Antisialagogue Effect Over Placebo in Controlled Studies
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide validating the antisialagogue effect of glycopyrrolate against a placebo control. This guide synthesizes data from multiple clinical trials, providing clear, quantitative evidence of this compound's efficacy in reducing excessive salivation (sialorrhea) across various patient populations. The included experimental protocols and signaling pathway diagrams offer valuable insights for further research and clinical application.
This compound, a muscarinic antagonist, consistently demonstrates a significant reduction in salivary flow compared to placebo.[1][2][3][4] Its mechanism of action involves competitively blocking acetylcholine at muscarinic receptors in salivary glands, thereby inhibiting the primary signaling pathway for saliva production.[5][6][7]
Quantitative Analysis of Efficacy
Clinical trial data consistently favor this compound over placebo for the management of sialorrhea. The following tables summarize key findings from placebo-controlled studies.
Table 1: Efficacy of Oral this compound in Children with Neurological Conditions
| Outcome Measure | This compound Group | Placebo Group | p-value | Source |
| Responder Rate (>3-point improvement on mTDS) | 73.7% (14/19) | 17.6% (3/17) | 0.0011 | [2][4] |
| Mean Improvement in mTDS at Week 8 | 3.94 ± 1.95 | 0.71 ± 2.14 | < 0.0001 | [4] |
| Change in Drooling Impact Scale (DIS) Score | -29.5 (median) | -1 (median) | < 0.001 | [8] |
*mTDS: modified Teacher's Drooling Scale
Table 2: Efficacy of Oral this compound in Adults with Parkinson's Disease
| Outcome Measure | This compound Group | Placebo Group | Between-group Difference (95% CI) | Source |
| Radboud Oral Motor Inventory for Parkinson's Disease-Saliva Score | Superior to placebo | - | 5.3 (1.0-9.6) | [3] |
Table 3: Efficacy of Oral this compound for Clozapine-Induced Sialorrhea
| Dosage | Clinical Improvement (PGI-I*) | Placebo Improvement | p-value | Source |
| 2 mg once daily | 43.5% | 6.3% | 0.039 | [9] |
| 1 mg once daily | 18.8% | 6.3% | 0.289 | [9] |
*PGI-I: Patient Global Impression of Improvement
Experimental Protocols
The validation of this compound's antisialagogue effect is supported by robust clinical trial methodologies. A typical experimental design is a randomized, double-blind, placebo-controlled trial.
Key Methodological Components:
-
Study Design: A common approach is a double-blind, placebo-controlled, crossover, or parallel-group study.[1][3] In a crossover design, participants receive both this compound and placebo at different times, separated by a washout period.
-
Participant Population: Studies have included children and adolescents with neurodisabilities such as cerebral palsy, and adults with Parkinson's disease or those experiencing clozapine-induced sialorrhea.[1][3][9][10]
-
Intervention: Oral this compound is administered, often with a dose-ranging or titration phase to optimize efficacy and minimize side effects.[1][2] Dosages can range from 0.02 to 0.1 mg/kg three times a day in children, and up to 4.5 mg/day in adults with Parkinson's disease.[2][3]
-
Control: A matching placebo is administered to the control group.
-
Outcome Measures: Efficacy is primarily assessed using validated drooling scales such as the modified Teacher's Drooling Scale (mTDS) and the Drooling Impact Scale (DIS).[2][4][8][10] These scales quantify the severity and impact of drooling based on observations by parents, caregivers, or investigators. Direct measurement of salivary flow rates has also been used in some studies.[11]
-
Safety and Tolerability: Adverse events are monitored throughout the trial. Common side effects associated with this compound include dry mouth, constipation, urinary retention, and blurred vision.[2][3][8]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the research process and the pharmacological action of this compound, the following diagrams are provided.
Caption: Experimental workflow of a randomized, placebo-controlled trial.
Caption: Signaling pathway of saliva secretion and its inhibition by this compound.
References
- 1. Treatment of sialorrhea with this compound: A double-blind, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound Improves Disability From Sialorrhea in Parkinson's Disease: A 12-Week Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Phase III evaluation of the efficacy and safety of a novel this compound oral solution for the management of chronic severe drooling in children with cerebral palsy or other neurologic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. Oral this compound for the treatment of chronic severe drooling caused by neurological disorders in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Randomised, double-blind, placebo-controlled trial of glycopyrronium in children and adolescents with severe sialorrhoea and neurodisabilities: protocol of the SALIVA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on oral mucous host defenses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Glycopyrrolate and botulinum toxin for salivary gland inhibition
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent pharmacological agents used for the inhibition of salivary glands: glycopyrrolate and botulinum toxin. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.
Introduction
Excessive salivation, or sialorrhea, is a clinical concern in various neurological conditions, including cerebral palsy, Parkinson's disease, and amyotrophic lateral sclerosis. It can lead to significant health issues such as aspiration pneumonia, skin breakdown, and social stigma. The management of sialorrhea often involves pharmacological intervention to reduce saliva production. This compound, a systemic anticholinergic agent, and botulinum toxin, a localized neurotoxin, are two primary treatments. This guide offers a head-to-head comparison of their performance based on available experimental evidence.
It is important to note that while both treatments are widely studied, direct head-to-head randomized controlled trials comparing systemic this compound to intraglandular botulinum toxin for sialorrhea are limited. Therefore, the quantitative data presented is largely derived from separate placebo-controlled studies.
Mechanism of Action
The final step in saliva secretion is the release of acetylcholine (ACh) from parasympathetic nerve endings, which stimulates muscarinic receptors on salivary gland acinar cells. Both this compound and botulinum toxin interfere with this cholinergic pathway, but through distinct mechanisms.
This compound: Competitive Receptor Antagonism
This compound is a quaternary ammonium anticholinergic agent.[1] Its mechanism of action is based on the competitive inhibition of acetylcholine at muscarinic receptors in the salivary glands.[1] By blocking these receptors, this compound prevents the downstream signaling cascade that leads to saliva production.[1] Due to its quaternary ammonium structure, it has a limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects compared to other anticholinergics.[1]
Botulinum Toxin: Inhibition of Acetylcholine Release
Botulinum toxin (BoNT) is a neurotoxic protein produced by the bacterium Clostridium botulinum.[2] When injected into the salivary glands, it acts at the presynaptic nerve terminal of the neuroglandular junction.[2] BoNT cleaves SNARE proteins, which are essential for the fusion of acetylcholine-containing vesicles with the presynaptic membrane, thereby inhibiting the release of acetylcholine.[3] This localized "chemodenervation" effect reduces the stimulation of the salivary glands and consequently decreases saliva production.[2]
Comparative Efficacy and Safety
The following tables summarize the available quantitative data on the efficacy and safety of this compound and botulinum toxin for the treatment of sialorrhea. As previously mentioned, these data are primarily from separate placebo-controlled trials.
Efficacy Data
| Feature | This compound (Oral Solution) | Botulinum Toxin A (Intraglandular Injection) |
| Primary Efficacy Endpoint | Reduction in drooling severity and frequency | Reduction in unstimulated salivary flow rate and drooling severity |
| Reported Efficacy | Statistically significant improvement in drooling compared to placebo. In one study, 52.3% of patients were responders at 24 weeks. | Significant reduction in saliva production compared to placebo. Effects are dose-dependent. |
| Onset of Action | Within 1-2 hours | Gradual, typically within 3 to 10 days, with maximum effect at 2-3 weeks[2][4] |
| Duration of Effect | 4 to 8 hours per dose, requiring multiple daily doses | 3 to 6 months, with some studies reporting longer effects[2] |
Safety and Side Effect Profile
| Feature | This compound | Botulinum Toxin A |
| Administration Route | Oral, systemic | Local injection, targeted |
| Common Adverse Events | Dry mouth, constipation, urinary retention, blurred vision, flushing, nasal congestion[5] | Injection site pain/bruising, temporary swallowing difficulties (dysphagia), changes in saliva consistency (thickened saliva), dry mouth[2] |
| Serious Adverse Events | Can include behavioral changes, and in rare cases, risk of overheating due to decreased sweating.[6] | Rare but serious complications can include spread of toxin effect leading to muscle weakness, breathing difficulties, and anaphylaxis.[2] |
| Contraindications | Glaucoma, obstructive uropathy, severe ulcerative colitis, myasthenia gravis | Known hypersensitivity to botulinum toxin, infection at the injection site |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the administration of this compound and botulinum toxin in a clinical research setting.
This compound Administration Protocol
This protocol is based on clinical trials for oral this compound solution in pediatric patients with chronic severe drooling.[7]
-
Patient Screening:
-
Inclusion criteria: Patients aged 3-16 years with chronic, severe sialorrhea secondary to a stable neurological condition.
-
Exclusion criteria: Pre-existing conditions contraindicating anticholinergic medication (e.g., glaucoma, obstructive uropathy), concurrent use of other anticholinergic drugs.
-
-
Dosing and Titration:
-
Initial Dose: 0.02 mg/kg administered orally three times daily.[8]
-
Administration: Administer at least one hour before or two hours after meals to ensure consistent absorption.[8]
-
Titration Schedule: Increase the dose in increments of 0.02 mg/kg every 5-7 days.[8]
-
Maximum Dose: The dose should not exceed 0.1 mg/kg three times daily, with a maximum single dose of 3 mg.[7]
-
Dose Adjustment: The dose is titrated upwards based on the clinical response (reduction in drooling) and tolerability (absence of significant adverse effects).
-
-
Monitoring:
-
Efficacy: Utilize a validated drooling scale (e.g., modified Teacher's Drooling Scale) at baseline and at regular intervals throughout the study.
-
Safety: Monitor for anticholinergic side effects (e.g., dry mouth, constipation, urinary retention, blurred vision) at each follow-up visit. A standardized questionnaire can be used to systematically capture adverse events.
-
Botulinum Toxin Injection Protocol
This protocol describes an ultrasound-guided injection of Botulinum Toxin A into the parotid and submandibular glands.[9]
-
Patient Preparation:
-
Toxin Reconstitution and Dosage:
-
Reconstitute Botulinum Toxin A (e.g., Botox®) with sterile, preservative-free 0.9% saline to a desired concentration (e.g., 100 units in 1-2 mL).[10]
-
The total dose is patient-dependent, but a common approach is to inject a total of 50-100 units, distributed between the parotid and submandibular glands.
-
-
Ultrasound-Guided Injection Procedure:
-
Use a high-frequency linear ultrasound probe to visualize the parotid and submandibular glands.
-
Submandibular Gland Injection: Under ultrasound guidance, insert a fine-gauge needle (e.g., 27-30G) into the gland. Inject the predetermined dose of botulinum toxin into one or two sites within the gland.[9]
-
Parotid Gland Injection: Similarly, visualize the parotid gland and inject the toxin into two to four sites within the gland to ensure even distribution.[9]
-
Confirm needle placement and toxin delivery in real-time using ultrasound imaging.
-
-
Post-Procedure Monitoring:
-
Observe the patient for a short period (e.g., 30-60 minutes) for any immediate adverse reactions.
-
Schedule follow-up appointments at 1, 3, and 6 months to assess the efficacy (salivary flow rate, drooling scales) and duration of the effect, as well as to monitor for any delayed adverse events.[10]
-
Conclusion
Both this compound and botulinum toxin are effective in reducing sialorrhea by targeting the cholinergic pathway of salivary secretion, albeit through different mechanisms. This compound offers the convenience of oral administration but is associated with systemic anticholinergic side effects and requires frequent dosing. Botulinum toxin provides a longer-lasting effect with a more localized side effect profile but requires injections by a trained professional.
The choice between these two agents in a clinical or research setting will depend on a variety of factors, including the desired onset and duration of action, the patient's ability to tolerate systemic side effects versus an invasive procedure, and the underlying cause of the sialorrhea. Further head-to-head comparative studies are needed to provide more definitive guidance on the relative efficacy and safety of these two important treatments.
References
- 1. droracle.ai [droracle.ai]
- 2. ouh.nhs.uk [ouh.nhs.uk]
- 3. Comparing botulinum toxin and 4-duct ligation for Sialorrhea in children — A systematic review [ouci.dntb.gov.ua]
- 4. Botox Injections for Salivary Glands | Children's Hospital of Philadelphia [chop.edu]
- 5. Compounded this compound is a compelling choice for drooling children: five years of facility experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. med.virginia.edu [med.virginia.edu]
- 8. drugs.com [drugs.com]
- 9. Ultrasound-guided Botulinum Toxin-A Injections: A Method of Treating Sialorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. starship.org.nz [starship.org.nz]
Glycopyrrolate: The Peripherally-Selective Negative Control for Unmasking Central Anticholinergic Effects
In the investigation of centrally-acting anticholinergic drugs, distinguishing their effects on the central nervous system (CNS) from their peripheral actions is a critical experimental challenge. Glycopyrrolate, a synthetic quaternary ammonium anticholinergic agent, serves as an indispensable tool for researchers in this domain. Due to its chemical structure, this compound has a limited ability to cross the blood-brain barrier, making it an ideal negative control to isolate and identify the true central effects of its tertiary amine counterparts, such as atropine and scopolamine, which readily penetrate the CNS.[1][2][3] This guide provides a comparative analysis of this compound against centrally-acting anticholinergics, supported by experimental data and detailed protocols.
Distinguishing Central from Peripheral Effects: A Comparative Overview
This compound's utility as a negative control stems from its selective peripheral anticholinergic activity. By administering a centrally-acting anticholinergic to one group and this compound to a control group, researchers can attribute any observed differences in cognitive or behavioral outcomes to the central effects of the former. Both drug classes competitively block muscarinic acetylcholine receptors; however, their systemic effects differ significantly due to their ability to access the CNS.[1]
Comparative Pharmacodynamics:
| Feature | This compound | Atropine (Centrally-Acting) | Scopolamine (Centrally-Acting) |
| Chemical Structure | Quaternary ammonium compound | Tertiary amine | Tertiary amine |
| Blood-Brain Barrier Permeability | Poor | Readily crosses | Readily crosses |
| Primary Site of Action | Peripheral muscarinic receptors | Central and peripheral muscarinic receptors | Central and peripheral muscarinic receptors |
| Central Nervous System Effects | Minimal to none | Significant (e.g., confusion, delirium, memory impairment) | Significant (e.g., sedation, amnesia, cognitive impairment) |
| Peripheral Effects | Pronounced (e.g., reduced salivation, decreased bronchial secretions, effects on heart rate) | Pronounced (similar to this compound) | Pronounced (similar to this compound) |
Experimental Evidence: this compound as a Negative Control
Multiple studies have effectively used this compound to dissect the central and peripheral effects of anticholinergic drugs.
Cognitive Function Studies
In a study on human eyeblink conditioning, a form of learning and memory, scopolamine (a centrally-acting anticholinergic) was compared with this compound. Subjects treated with scopolamine (0.5 mg IV) and another centrally-acting drug, lorazepam, showed a significantly lower asymptotic level of conditioning (51% and 43% mean conditioned responses, respectively) compared to those treated with this compound (0.2 mg IV), who achieved 85% mean conditioned responses (p < 0.01).[5] This highlights this compound's lack of central impairment on this learning paradigm.
| Study | Centrally-Acting Anticholinergic | This compound Dose | Key Central Nervous System Outcome | Result |
| Simpson et al. (1987) | Atropine | Premedication | Postoperative short-term visual memory | Atropine group showed significant memory deficit (p < 0.01); this compound group showed no significant change.[4] |
| Green et al. (1993) | Scopolamine (0.5 mg IV) | 0.2 mg IV | Asymptotic level of eyeblink conditioning | Scopolamine group had significantly lower conditioned responses (51%) than the this compound group (85%) (p < 0.01).[5] |
Cardiovascular and Other Peripheral Effects
Animal studies have also corroborated the differential effects of this compound and atropine. In a study on rats and rabbits, intramuscular this compound was more effective than atropine at maintaining heart rate within the normal range during anesthesia.[6][7] In rabbits, this compound (0.1 mg/kg) significantly elevated heart rate for over 50 minutes, while atropine (0.2 or 2.0 mg/kg) did not produce a significant increase.[6][7] A study in dogs found that intravenous atropine and this compound had comparable hemodynamic actions during isoflurane-xylazine anesthesia.[8] These studies demonstrate that while both drugs have peripheral effects, this compound can be used to control for these effects when studying the central actions of other anticholinergics.
| Study | Animal Model | Centrally-Acting Anticholinergic Dose | This compound Dose | Key Peripheral Outcome | Result |
| Olson et al. | Rats | Atropine (0.05 mg/kg IM) | 0.5 mg/kg IM | Heart rate increase duration | Atropine: 30 minutes; this compound: 240 minutes.[6][7] |
| Olson et al. | Rabbits | Atropine (0.2 or 2.0 mg/kg IM) | 0.1 mg/kg IM | Heart rate elevation | This compound produced a significant increase for over 50 minutes; Atropine did not.[6][7] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Effects of Atropine vs. This compound Post-Anesthesia (Adapted from Simpson et al., 1987)[4]
-
Objective: To compare the effects of atropine and this compound on postoperative cognitive function.
-
Subjects: 72 adult patients undergoing elective major surgery.
-
Methodology:
-
Patients were randomly assigned to one of two premedication groups:
-
Group A: Papaveretum and Atropine
-
Group B: Papaveretum and this compound
-
-
Cognitive function was assessed one day before surgery and two days after surgery using tests of orientation, concentration, and short-term visual memory.
-
A standard general anesthetic protocol was administered to all patients.
-
Postoperative cognitive scores were compared between the two groups and with their preoperative baseline scores.
-
-
Key Outcome Measures: Scores on tests of orientation, concentration, and short-term visual memory.
Protocol 2: Investigating the Role of Central Cholinergic Blockade on Eyeblink Conditioning (Adapted from Green et al., 1993)[5]
-
Objective: To compare the effects of a centrally-acting anticholinergic (scopolamine) and a peripherally-acting anticholinergic (this compound) on classical eyeblink conditioning.
-
Subjects: 36 healthy adult volunteers.
-
Methodology:
-
Subjects were randomly and blindly assigned to one of three drug conditions (n=12 per group):
-
Group 1: Scopolamine (0.5 mg IV)
-
Group 2: Lorazepam (2 mg PO - another centrally-acting drug for comparison)
-
Group 3: this compound (0.2 mg IV)
-
-
The experimental paradigm consisted of:
-
10 trials of unpaired stimulus presentations.
-
60 paired trials where a tone (conditioned stimulus) was followed by an airpuff to the eye (unconditioned stimulus).
-
5 extinction trials with the tone alone.
-
-
An eyeblink occurring during the tone but before the airpuff was recorded as a conditioned response (CR).
-
-
Key Outcome Measures: Percentage of conditioned responses during the paired trials.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of anticholinergics and a typical experimental workflow using this compound as a negative control.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. academicmed.org [academicmed.org]
- 3. [this compound (Robinul), a new anticholinergic substance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of atropine and this compound on cognitive function following general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of scopolamine, lorazepam, and this compound on classical conditioning of the human eyeblink response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The parasympatholytic effects of atropine sulfate and this compound in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Glycopyrrolate vs. Atropine: A Comparative Analysis of Bronchodilator Duration of Action on Airway Smooth Muscle
For researchers and drug development professionals navigating the landscape of anticholinergic bronchodilators, a precise understanding of their pharmacodynamic profiles is paramount. This guide provides an objective comparison of the duration of action of glycopyrrolate and atropine on airway smooth muscle, supported by experimental data, detailed methodologies, and visual representations of the underlying pharmacology.
Executive Summary
This compound consistently demonstrates a more sustained bronchodilator effect on airway smooth muscle compared to atropine. Clinical and preclinical studies indicate that the duration of action of this compound is significantly longer, making it a preferable option in scenarios requiring prolonged bronchodilation. While both are muscarinic antagonists, differences in their chemical structure and pharmacokinetic profiles likely contribute to this variance in duration.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the duration of action of this compound and atropine.
| Parameter | This compound | Atropine | Study Population | Administration Route | Citation |
| Duration of Bronchodilation | > 4 hours (sustained) | 3 - 4 hours (return to baseline) | Healthy male volunteers | Intravenous | [1] |
| Peak Bronchodilation (sGAW increase) | 100% ± 7% above control | 88% ± 5% above control | Healthy male volunteers | Intravenous | [1] |
| Duration of Bronchodilation (Inhaled) | > 6 hours (sustained) | Shorter-lived airway dilation | Normal subjects | Inhalation | [2] |
| General Duration of Action | 2 - 4 hours | 30 minutes | General Reference | Intravenous | [3] |
| Relative Duration of Action | 3 - 4 times longer than atropine | - | General Reference | - | [4][5] |
sGAW: specific airway conductance
Mechanism of Action: Muscarinic Antagonism
Both this compound and atropine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors. In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction.[6][7][8] By blocking these receptors, this compound and atropine inhibit the effects of acetylcholine, leading to relaxation of the airway smooth muscle and subsequent bronchodilation.[6][9]
Signaling pathway of muscarinic antagonists in airway smooth muscle.
Experimental Protocols
The data presented in this guide are derived from rigorous experimental methodologies. Below are summaries of the key protocols employed in the cited studies.
In Vivo Human Study (Intravenous Administration)
-
Objective: To compare the bronchomotor effects of intravenous this compound and atropine.
-
Study Design: A double-blind, placebo-controlled crossover study.
-
Subjects: Six healthy male volunteers.
-
Intervention: Intravenous administration of this compound (10 µg/kg), atropine (20 µg/kg), or a placebo.[1]
-
Measurements: Airway resistance and specific airway conductance (sGAW) were measured at baseline and at regular intervals for over 4 hours post-administration.[1] sGAW is a measure of how easily air flows into the lungs, with higher values indicating less resistance.
-
Data Analysis: Changes in sGAW from baseline were calculated and compared between the three treatment groups.
In Vivo Human Study (Inhalation Administration)
-
Objective: To compare the effects of inhaled this compound and atropine on normal airway function.
-
Study Design: A placebo-controlled study.
-
Subjects: Normal, healthy subjects.
-
Intervention: Inhalation of high doses of this compound, atropine, or a placebo.[2]
-
Measurements: Specific airway conductance (SGaw) and forced expiratory flows were measured at baseline and for over 6 hours post-inhalation.[2]
-
Data Analysis: The percentage increase in SGaw above the pre-drug baseline was plotted over time for each treatment.
Typical experimental workflow for comparing bronchodilator duration of action.
Discussion and Conclusion
The chemical structure of this compound, a quaternary ammonium compound, limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to atropine, a tertiary amine.[9] This favorable side effect profile, combined with its extended duration of action, positions this compound as a valuable therapeutic agent in the management of respiratory conditions characterized by bronchoconstriction.
For researchers in drug development, the distinct pharmacodynamic profiles of these two molecules underscore the importance of structural modifications in optimizing drug efficacy and duration of action. Further studies could explore the molecular interactions at the M3 receptor that contribute to the longer receptor occupancy time of this compound compared to atropine.
References
- 1. Atropine and this compound effects on lung mechanics in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial | springermedizin.de [springermedizin.de]
- 5. Comparative effects of this compound vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological assessment of the duration of action of this compound vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropine and this compound | Anesthesia Key [aneskey.com]
A Comparative Guide to Validated HPLC-MS/MS Methods for Glycopyrrolate Quantification in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of glycopyrrolate in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a detailed comparison of three distinct, validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, offering insights into their performance and experimental protocols.
Comparative Overview of Validated Methods
The following table summarizes the key parameters of three published methods for the quantification of this compound in plasma. These methods utilize different sample preparation techniques—solid-phase extraction (SPE) and liquid-liquid extraction (LLE)—and offer a range of performance characteristics.
| Parameter | Method 1 (Rumpler et al., 2011) | Method 2 (Storme et al., 2008) | Method 3 (Shi et al., 2020) |
| Sample Matrix | Horse Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Internal Standard (IS) | This compound-d3 | Mepenzolate | This compound-d3 |
| Chromatography | |||
| Column | Acquity™ UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | Atlantis™ dC18 (2.1 x 150 mm, 3 µm) | Agilent Pursuit 5PFP (dimensions not specified) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 15 mM HFBA, 20 mM Ammonium Formate (pH 3.3)B: Methanol | A: 10 mM Ammonium Acetate in 1% Formic AcidB: Methanol |
| Flow Rate | 500 µL/min (Gradient) | 100 µL/min (Isocratic) | 500 µL/min (Isocratic) |
| Injection Volume | 20 µL | 20 µL | Not Specified |
| Detection | |||
| Instrument | Triple-Stage Quadrupole (TSQ) MS | Quadrupole Time-of-Flight (Q-TOF) MS | LC-MS/MS |
| Ionization Mode | Positive Electrospray (HESI) | Positive Electrospray (ESI) | Positive Electrospray (ESI) |
| Mass Transition | This compound: m/z not specifiedIS: m/z not specified | This compound: m/z not specifiedIS: m/z not specified | This compound: 318.3 → 116.1IS: 321.3 → 119.1 |
| Validation Parameters | |||
| Linearity Range | 0.125–25 pg/mL[1] | 0.101–101 ng/mL[2] | 4.00–2000 pg/mL |
| LLOQ | 0.125 pg/mL[1] | 0.101 ng/mL[2] | 4.00 pg/mL |
| LOD | 0.025 pg/mL[1] | Not Reported | Not Reported |
| Precision (%CV) | Intra-batch: 3.3–14.4%Inter-batch: 3.4–14.4%[1] | Total Precision at LLOQ: 18.0%[2] | Intra-/Inter-run: ≤11.1% |
| Accuracy | Not explicitly stated in % | At LLOQ: 88.9%Max Accuracy: 112%[2] | -2.5 to 12.8% Relative Error |
| Recovery | 78–96%[1] | >41.8%[2] | Not Reported |
Experimental Workflow
The general workflow for the quantification of this compound in plasma samples using HPLC-MS/MS is depicted in the diagram below. This process involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.
References
Cross-study comparison of Glycopyrrolate's effects on different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Glycopyrrolate across various animal species, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the comparative pharmacology of this anticholinergic agent.
Mechanism of Action
This compound is a quaternary ammonium compound that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1] By blocking these receptors, it inhibits the parasympathetic nervous system's effects on various organs. Its quaternary structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[2][3]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: this compound competitively blocks acetylcholine at muscarinic receptors.
Comparative Effects on Salivation
This compound is widely used as a preanesthetic agent to reduce salivary and respiratory secretions.[3][4][5] The following table summarizes its effects on salivation in different species.
| Animal Species | Dosage | Route of Administration | Effect on Salivation | Reference |
| Dogs | 0.005 - 0.01 mg/kg | IV, IM, SC | Reduces salivary, tracheobronchial, and pharyngeal secretions. | [4][6] |
| Cats | 5 µg/lb (approx. 0.011 mg/kg) | IM | Reduces salivary and pharyngeal secretions. | [4] |
| Horses | 0.0025 mg/kg | IV | Reduces excessive secretions. | [7] |
Cardiovascular Effects: A Focus on Heart Rate
This compound is known to counteract bradycardia by blocking vagal stimulation of the heart.[5][6] However, the dose-response relationship can vary between species.
| Animal Species | Dosage | Route of Administration | Effect on Heart Rate | Reference |
| Dogs | 0.005 or 0.01 mg/kg | IV | Significant increase in heart rate to reverse bradycardia. The effect is size-dependent, with smaller dogs showing a less pronounced initial increase. | [6] |
| Horses | 2.5 - 7.5 µg/kg (cumulative) | IV | A dose-dependent increase in heart rate. A cumulative dose of 5 µg/kg increased heart rate by 53% above baseline. | [8] |
Impact on Gastrointestinal Motility
A significant consideration in the use of this compound is its inhibitory effect on gastrointestinal motility.[9][10]
| Animal Species | Dosage | Route of Administration | Effect on Gastrointestinal Motility | Reference |
| Dogs | 0.005 mg/kg | IM | Completely inhibited gastric motility for at least 30 minutes. | [10] |
| Dogs | 0.01 mg/kg | IM | Caused a cessation of gastric motility for more than 3 hours. | [10] |
| Horses | 0.0025 mg/kg | IV | Decreased gastrointestinal sounds. | [2][7] |
| Horses | 5 µg/kg | IV | Return to 50% of baseline motility score in 6.4 hours. | [11] |
| Horses | 10 µg/kg | IV | Return to 50% of baseline motility score in 11.5 hours. Two of the horses developed abdominal discomfort at this dose. | [11] |
Ocular Effects: A Note on Tear Production
This compound's anticholinergic properties can also affect tear production, a factor to consider in anesthetized patients.
| Animal Species | Dosage | Route of Administration | Effect on Tear Production | Reference |
| Dogs | 0.01 mg/kg | IM | Significant decrease in Schirmer tear test I measurements (67.4 ± 15.4% decrease) 20 minutes after administration. | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Canine Bradycardia Reversal Study
-
Objective: To evaluate the effectiveness of this compound in reversing bradycardia in anesthetized dogs.[6]
-
Animals: 40 dogs undergoing anesthesia.[6]
-
Procedure:
-
Anesthesia was induced and maintained.
-
When bradycardia (< 65 beats/min) was observed, dogs were randomly assigned to receive either 0.005 mg/kg or 0.01 mg/kg of this compound intravenously.[6]
-
Heart rate was measured at 5 minutes post-injection.
-
If the heart rate remained ≤ 70 beats/min, the lower dose was repeated.[6]
-
A separate group of 20 anesthetized dogs with bradycardia (65-85 beats/min) received 0.01 mg/kg IV this compound to assess the effect on blood pressure.[6]
-
-
Data Collection: Heart rate and blood pressure were recorded at baseline and after this compound administration.
Caption: Experimental workflow for the canine bradycardia reversal study.
Equine Cardiopulmonary and Gastrointestinal Motility Study
-
Objective: To evaluate the cardiopulmonary and gastrointestinal effects of this compound in anesthetized horses.[8]
-
Animals: 6 healthy horses.[8]
-
Procedure:
-
Horses were anesthetized with halothane and a constant-rate infusion of xylazine.[8]
-
Baseline hemodynamic variables were monitored.
-
This compound (2.5 µg/kg, IV) was administered at 10-minute intervals until the heart rate increased by at least 30% from baseline or a maximum cumulative dose of 7.5 µg/kg was reached.[8]
-
Hemodynamic variables were monitored for 120 minutes after the final this compound dose.
-
Intestinal auscultation scores and recovery characteristics were evaluated for 24 hours post-anesthesia.[8]
-
-
Data Collection: Heart rate, cardiac output, arterial blood pressure, and intestinal motility scores were recorded.
Caption: Experimental workflow for the equine cardiorespiratory and GI study.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rmtcnet.com [rmtcnet.com]
- 3. Oral this compound for the treatment of chronic severe drooling caused by neurological disorders in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Dose effect and benefits of this compound in the treatment of bradycardia in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and atropine in ameliorating the adverse effects of imidocarb dipropionate in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on cardiorespiratory function in horses anesthetized with halothane and xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Guide to the Efficacy of Glycopyrrolate and Novel Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of glycopyrrolate with novel anticholinergic agents, including aclidinium, umeclidinium, and revefenacin. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on receptor binding affinity and clinical outcomes in Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
This compound, a long-standing anticholinergic agent, demonstrates comparable efficacy to newer long-acting muscarinic antagonists (LAMAs) in the management of COPD. While all agents effectively improve lung function, subtle differences in receptor binding kinetics and selectivity may influence their pharmacological profiles. Novel agents have been developed with the aim of optimizing duration of action and minimizing systemic side effects. This guide delves into the quantitative data to facilitate a comprehensive understanding of their relative performance.
Table 1: Comparative Receptor Binding Affinity (Ki) of Anticholinergic Agents for Muscarinic Receptors
The binding affinity of an antagonist to its receptor is a key determinant of its potency. The inhibition constant (Ki) represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The data below is compiled from various preclinical studies.
| Agent | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M3/M2 Selectivity Ratio | Reference |
| This compound | 0.5 - 3.6 | 0.5 - 3.6 | 0.5 - 3.6 | ~1 | [1] |
| Aclidinium | Subnanomolar | Subnanomolar | Subnanomolar | Kinetically selective for M3 over M2 | [2][3] |
| Umeclidinium | Similar affinity across M1-M5 | Similar affinity across M1-M5 | Similar affinity across M1-M5 | Not specified | |
| Revefenacin | Not specified | Slower dissociation from M3 than M2 | High affinity | Kinetically selective for M3 over M2 | [4] |
Note: Ki values can vary between studies due to different experimental conditions. Direct head-to-head comparative studies are limited.
Table 2: Comparative Clinical Efficacy in COPD (Change from Baseline)
Clinical trials provide crucial data on the real-world efficacy of these agents. Key endpoints in COPD trials include the change in forced expiratory volume in one second (FEV1), a measure of lung function, and the St. George's Respiratory Questionnaire (SGRQ) total score, a measure of health-related quality of life (a lower score indicates better health status).
| Agent | Study | Treatment Duration | Change in Trough FEV1 (L) vs. Placebo | Change in SGRQ Total Score vs. Placebo | Reference |
| This compound | GEM1 & GEM2 (pooled) | 12 weeks | +0.165 (in reversible patients) | - | [5] |
| GOLDEN 3 & 4 | 12 weeks | +0.077 to +0.124 | -3.41 to -3.27 | [6] | |
| Aclidinium | Network Meta-analysis | 24 weeks | +0.128 | -4.60 | [7] |
| Umeclidinium | Head-to-head vs. This compound | 12 weeks | Non-inferior to this compound (Treatment difference: +0.024 L) | Similar to this compound | [8] |
| Network Meta-analysis | 12 weeks | +0.137 | - | [7] | |
| Revefenacin | Phase III Trials | 12 weeks | +0.146 to +0.147 | - |
Muscarinic Receptor Signaling Pathway
Anticholinergic agents exert their effects by blocking the action of acetylcholine at muscarinic receptors. In the airways, the M3 muscarinic receptor is the primary target for bronchodilation. The diagram below illustrates the signaling cascade initiated by acetylcholine binding to the M3 receptor, which is a Gq-protein coupled receptor (GPCR), and how anticholinergic agents block this pathway.
Experimental Protocols
Radioligand Competitive Binding Assay for Ki Determination
This protocol outlines the general methodology used to determine the binding affinity (Ki) of an unlabeled anticholinergic agent (the "competitor") for muscarinic receptors.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Membrane Preparation: Cell membranes expressing the target human muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Competitor: The unlabeled anticholinergic agent being tested (e.g., this compound, aclidinium).
-
Non-specific Binding Control: A high concentration of a potent, non-radiolabeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) at a physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Assay Setup: A series of tubes are prepared for total binding, non-specific binding, and a range of competitor concentrations.
-
Incubation: To each tube, a fixed concentration of the radioligand and the membrane preparation are added. For the competitor tubes, increasing concentrations of the unlabeled drug are also added. The tubes are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts with radioligand alone).
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value is determined from this curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Clinical Trial Protocol for Efficacy Assessment in COPD
Objective: To evaluate the efficacy and safety of an inhaled anticholinergic agent compared to placebo in patients with moderate-to-severe COPD.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Patients aged 40 years or older.
-
A clinical diagnosis of COPD.
-
Post-bronchodilator FEV1/FVC ratio of < 0.70.
-
Post-bronchodilator FEV1 of ≥ 30% and < 80% of predicted normal.
-
A smoking history of at least 10 pack-years.
Exclusion Criteria:
-
A current diagnosis of asthma.
-
Clinically significant cardiovascular conditions.
-
Recent COPD exacerbation requiring systemic corticosteroids or hospitalization.
Treatment:
-
Patients are randomized to receive either the investigational anticholinergic agent (at a specified dose and frequency) or a matching placebo, administered via an inhalation device for a predefined period (e.g., 12 or 24 weeks).
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in trough FEV1 at the end of the treatment period.
-
Secondary Endpoints:
-
Change from baseline in SGRQ total score.
-
Change from baseline in Transition Dyspnea Index (TDI) focal score.
-
Rescue medication use.
-
Time to first moderate or severe COPD exacerbation.
-
Assessments:
-
Spirometry: Performed at screening, baseline, and specified follow-up visits to measure FEV1 and FVC.
-
Patient-Reported Outcomes: SGRQ and TDI questionnaires are administered at baseline and follow-up visits.
-
Safety Monitoring: Adverse events are recorded throughout the study.
Statistical Analysis:
-
The primary efficacy endpoint is typically analyzed using a mixed model for repeated measures (MMRM) to compare the treatment groups.
-
Secondary endpoints are analyzed using appropriate statistical methods.
Conclusion
This compound remains a relevant and effective anticholinergic agent for the treatment of COPD, demonstrating comparable clinical efficacy to newer LAMAs such as aclidinium, umeclidinium, and revefenacin. While all these agents show high affinity for muscarinic receptors, particularly the M3 subtype crucial for bronchodilation, novel agents may offer advantages in terms of kinetic selectivity and duration of action, potentially leading to optimized dosing regimens and safety profiles. The choice of agent may depend on individual patient characteristics, device preference, and dosing frequency. Further head-to-head clinical trials with comprehensive safety and efficacy endpoints will continue to refine our understanding of the relative merits of these important therapeutic options.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. escholarship.org [escholarship.org]
- 6. A randomised, open-label study of umeclidinium versus glycopyrronium in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Treatments for COPD: Evidence to Date on Revefenacin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the receptor binding affinity of Glycopyrrolate versus other muscarinic antagonists
A deep dive into the receptor binding characteristics of Glycopyrrolate reveals a non-selective, high-affinity profile for all five muscarinic acetylcholine receptor subtypes (M1-M5). This guide provides a comparative assessment of this compound's binding affinity against other prominent muscarinic antagonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound demonstrates equipotent affinity across all muscarinic receptor subtypes.[1] In competitive binding studies, this compound's affinity for human airway smooth muscle muscarinic receptors is in the nanomolar range, with Ki values between 0.5 and 3.6 nM.[1] This lack of selectivity for a specific receptor subtype is a key characteristic that distinguishes it from some other muscarinic antagonists.
Comparative Binding Affinity of Muscarinic Antagonists
The following table summarizes the quantitative binding affinities (Ki in nM) of this compound and other selected muscarinic antagonists for the human M1-M5 muscarinic receptors. Lower Ki values indicate higher binding affinity.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | ~1.0 | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| Atropine | 1.27 - 2.22[2] | 3.24 - 4.32[2] | 2.21 - 4.16[2] | 0.77 - 2.38[2] | 2.84 - 3.39[2] |
| Tiotropium | ~0.14 | ~1.6 | ~0.08 | ~0.63 | ~0.25 |
| Ipratropium | 2.9 | 2.0 | 1.7 | - | - |
| Umeclidinium | 0.05 - 0.16[3][4] | 0.05 - 0.16[3][4] | 0.05 - 0.16[3][4] | 0.05 - 0.16[3][4] | 0.05 - 0.16[3][4] |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 |
| Solifenacin | 26[5][6] | 170[5][6] | 12[5][6] | 110[5][6] | 31[5][6] |
| Oxybutynin | 4.5 | 36.5 | 3.3 | 5.2 | 19.6 |
| Tolterodine | 6.9 | 6.7 | 6.4 | 6.8 | 5.9 |
| Fesoterodine | 11.9 | - | - | - | - |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative estimates from the cited literature.
Signaling Pathways and Experimental Workflow
The interaction of muscarinic antagonists with their receptors initiates a cascade of intracellular events. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for determining binding affinity.
References
- 1. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of Glycopyrrolate in a Laboratory Setting
The proper disposal of glycopyrrolate is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[2] In the event of a spill, contain the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[3] The collected material should then be placed in a suitable container for disposal by a licensed waste disposal contractor.[3] It is critical to prevent this compound from entering sewers, waterways, or drains.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must adhere to local, regional, and national environmental protection and waste disposal legislation.[3][4] The following steps provide a general framework for proper disposal:
-
Waste Characterization: Identify the type of this compound waste. This can include unused or expired this compound, empty containers, or materials contaminated with this compound.
-
Segregation: Keep this compound waste separate from other laboratory waste streams to ensure proper handling and disposal.
-
Packaging:
-
Unused/Expired this compound: Keep in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials: Items such as gloves, absorbent pads, and labware contaminated with this compound should be placed in a sealed and labeled container.[5]
-
Empty Containers: Even empty containers may retain product residue and should be disposed of in a safe way.[3] They should not be mixed with regular trash unless completely decontaminated.
-
-
Storage: Store the packaged waste in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed waste disposal contractor.[1][3] Incineration or landfill may be considered only when recycling is not feasible and should be carried out by a licensed facility.[3]
Crucially, do not dispose of this compound waste down the drain or in the regular trash. [3][4]
This compound Waste Stream Management
For clarity, the following table summarizes the disposal routes for different types of this compound waste.
| Waste Type | Description | Recommended Disposal Method |
| Unused or Expired this compound | Pure this compound, solutions, or tablets that are no longer needed or have passed their expiration date. | Collect in a designated, labeled, and sealed container for disposal via a licensed hazardous waste contractor.[1][3] |
| Contaminated Labware and PPE | Gloves, absorbent pads, paper towels, and disposable labware that have come into contact with this compound. | Place in a sealed bag or container, label clearly, and dispose of through a licensed waste disposal contractor.[3][5] |
| Empty this compound Containers | Vials, bottles, and other packaging that once held this compound. These may retain product residue. | Handle as contaminated waste and dispose of via a licensed waste disposal contractor. Do not place in regular recycling or trash.[3] |
| Spill Cleanup Materials | Absorbent materials (e.g., sand, vermiculite) used to contain and clean up a this compound spill. | Collect in a suitable, sealed container for disposal by a licensed waste disposal contractor.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glycopyrrolate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Glycopyrrolate, a compound requiring careful management. By adhering to these procedural steps, you can mitigate risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to prevent exposure.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles.[1][2][3] A face shield may be necessary when a splash hazard exists.[3] | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemically resistant, impervious gloves.[1][2] | Nitrile or natural rubber gloves are recommended. Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[3][4] |
| Skin and Body Protection | Protective laboratory coat, apron, or impervious clothing.[1][2][3][4] | Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area.[1][2] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator or dust mask should be used.[1][2][5] | Respirators should be tested and approved under appropriate government standards.[4] |
This compound Handling and Emergency Procedures
Proper handling and emergency preparedness are crucial for minimizing risks associated with this compound. The following table outlines key procedures.
| Procedure Category | Guidelines |
| Safe Handling | Avoid contact with skin and eyes.[2][4] Do not breathe dust, vapor, or mist.[1][6] Handle in a well-ventilated area.[2] Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the handling area.[1] |
| Storage | Store in a dry, cool, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizers and bases.[1][6] Keep the container tightly closed.[2] |
| First Aid: Skin Contact | Remove contaminated clothing immediately.[1][6] Flush the affected skin with plenty of water for at least 15 minutes.[1][6] Seek medical advice.[1][6] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][6] Continue rinsing and seek medical attention.[1][6] |
| First Aid: Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] Seek medical attention if you feel unwell.[1][2] |
| First Aid: Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[2][4] Never give anything by mouth to an unconscious person.[1][3][6] |
| Spill Response | Evacuate unnecessary personnel.[1][6] Ensure adequate ventilation.[1][2] Wear appropriate PPE.[1][6] For liquid spills, absorb with inert material (e.g., sand, earth).[3][6] For solid spills, sweep up and shovel into a suitable, closed container for disposal, avoiding dust formation.[4] Clean the spill area with soap and water.[3] Prevent entry into sewers and public waters.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Disposal Category | Procedure |
| Product Disposal | Dispose of waste material in accordance with all local, regional, national, and international regulations.[6][8] Do not dispose of it with household garbage.[8] Do not allow the product to reach the sewage system.[6][8] |
| Container Disposal | Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging according to official regulations.[8] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. americanregent.com [americanregent.com]
- 2. echemi.com [echemi.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. pccarx.com [pccarx.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. americanregent.com [americanregent.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
